molecular formula C16H17ClF3NO B602645 (R)-Norfluoxetine-d5 CAS No. 1185132-92-6

(R)-Norfluoxetine-d5

カタログ番号: B602645
CAS番号: 1185132-92-6
分子量: 336.79 g/mol
InChIキー: GMTWWEPBGGXBTO-KDPCSTGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norfluoxetine-d5 is intended for use as an internal standard for the quantification of norfluoxetine by GC- or LC-MS. Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.>Norfluoxetine-d5 HCl is a labelled metabolite of Fluoxetine. Fluoxetine is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. It is used for the treatment of depression, panic attacks, obsessive compulsive disorder, etc.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWWEPBGGXBTO-KDPCSTGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662158
Record name 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185132-92-6
Record name 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Norfluoxetine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Norfluoxetine-d5 Hydrochloride, a critical tool in pharmacokinetic and bioanalytical studies. It is intended for professionals in research, and drug development who require detailed information on this stable isotope-labeled internal standard.

Core Concepts

Norfluoxetine-d5 Hydrochloride is a deuterated analog of norfluoxetine hydrochloride, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. The incorporation of five deuterium atoms (d5) results in a molecule with a higher molecular weight than the endogenous norfluoxetine, while retaining nearly identical chemical and physical properties. This key characteristic allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of norfluoxetine in biological matrices.[1][2][3]

Its primary application lies in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Norfluoxetine-d5 Hydrochloride is presented below.

PropertyValueReference
Formal Name γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d₅-amine, monohydrochloride[1]
CAS Number 1185132-92-6[1][6]
Molecular Formula C₁₆H₁₁D₅F₃NO • HCl[1]
Molecular Weight 336.8 g/mol [1][7]
Purity ≥99% deuterated forms (d₁-d₅)[1]
Appearance Solid[1]
Solubility Chloroform: slightly soluble, DMSO: slightly soluble[1]

Mechanism of Action of the Unlabeled Analog: Norfluoxetine

Norfluoxetine, the non-deuterated parent compound, is a potent and selective serotonin reuptake inhibitor (SSRI).[2][8] It exerts its pharmacological effects by binding to the serotonin transporter (SERT), thereby blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Beyond its primary action on SERT, norfluoxetine has been shown to modulate other biological pathways. Notably, it can influence the biosynthesis of neurosteroids, such as allopregnanolone, at concentrations that are not sufficient to inhibit serotonin reuptake.[7][10][11] Additionally, norfluoxetine has been identified as an inhibitor of certain voltage-gated potassium channels, including Kv3.1.[12][13]

Quantitative Data

The following tables summarize key quantitative parameters related to the analytical applications of Norfluoxetine-d5 Hydrochloride and the pharmacological activity of its unlabeled counterpart, norfluoxetine.

Mass Spectrometry Parameters for Quantification
AnalyteMethodPrecursor Ion (m/z)Product Ion (m/z)Reference
NorfluoxetineLC-MS/MS296134[4]
Norfluoxetine-d5LC-MS/MS301.0139.2[14]
Norfluoxetine (derivatized with PFPA)GC-MS-117, 176, 280 (Selected Ions)[15]

PFPA: Pentafluoropropionic anhydride

Pharmacological Parameters of Norfluoxetine
ParameterTargetValueSpeciesReference
IC₅₀Serotonin uptake in isolated human platelets~15 nMHuman[1]
KᵢSerotonin uptake in rat brain synaptosomal membrane preparations44.7 nMRat[1]
IC₅₀Kv3.1 channel inhibition0.80 ± 0.06 µMRat[12]
IC₅₀Kv3.2 channel inhibition (Wild Type)2.91 ± 0.63 µM-[16]
IC₅₀TREK-1 channel inhibition9 ± 1 µMHuman[17]

Experimental Protocols

Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This protocol is based on a supported liquid extraction (SLE) method coupled with LC-MS/MS for the simultaneous determination of fluoxetine and norfluoxetine.

5.1.1. Sample Preparation (Supported Liquid Extraction)

  • To a 0.1 mL human plasma sample, add the internal standard solution containing Norfluoxetine-d5.

  • Load the sample onto a supported liquid extraction (SLE) plate.

  • Apply a vacuum to draw the sample into the sorbent material.

  • Elute the analytes from the SLE plate using methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. Liquid Chromatography

  • Column: Synergi 4 µ polar-RP

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

5.1.3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Norfluoxetine: m/z 296 → 134[4]

    • Norfluoxetine-d5: A corresponding shift in precursor and/or product ion due to the deuterium labeling (e.g., m/z 301.0 → 139.2) is monitored.[14]

  • Data Analysis: The peak area ratio of norfluoxetine to Norfluoxetine-d5 is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

Quantification of Norfluoxetine in Biological Samples by GC-MS

This protocol involves derivatization prior to GC-MS analysis.

5.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Alkalinize the biological sample (e.g., blood, urine, tissue homogenate).

  • Add Norfluoxetine-d5 as the internal standard.

  • Extract the analytes with an organic solvent such as n-butyl chloride.

  • Separate the organic layer and evaporate it to dryness.

  • Derivatize the residue with pentafluoropropionic anhydride (PFPA).[15]

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

5.2.2. Gas Chromatography

  • Column: A capillary column suitable for amine analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • Injection Mode: Splitless.

5.2.3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM).

  • Selected Ions:

    • Norfluoxetine-PFPA: m/z 117, 176, 280[15]

    • The corresponding ions for the deuterated internal standard are also monitored.

  • Data Analysis: Quantification is performed by comparing the peak areas of the selected ions for norfluoxetine to those of Norfluoxetine-d5.

Signaling Pathways and Experimental Workflows

Norfluoxetine's Inhibition of the Serotonin Transporter (SERT)

SERT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Binds to Reuptake SERT->Reuptake Reuptake Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibits

Caption: Norfluoxetine blocks the serotonin transporter (SERT), preventing serotonin reuptake.

Fluoxetine/Norfluoxetine and Neurosteroid Biosynthesis

Neurosteroid_Pathway Progesterone Progesterone 5alpha_reductase 5α-reductase Progesterone->5alpha_reductase 5alpha-DHP 5α-dihydroprogesterone 3alpha_HSD 3α-hydroxysteroid dehydrogenase 5alpha-DHP->3alpha_HSD Allopregnanolone Allopregnanolone 5alpha_reductase->5alpha-DHP 3alpha_HSD->Allopregnanolone Fluoxetine_Norfluoxetine Fluoxetine/ Norfluoxetine Fluoxetine_Norfluoxetine->3alpha_HSD Stimulates

Caption: Fluoxetine and norfluoxetine stimulate the synthesis of the neurosteroid allopregnanolone.

Experimental Workflow for Bioanalytical Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Norfluoxetine-d5 (Internal Standard) Biological_Sample->Add_IS Extraction Extraction (SLE or LLE) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Peak Area Ratios) LC_MS_MS->Quantification GC_MS->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the quantification of norfluoxetine using Norfluoxetine-d5 HCl.

References

Norfluoxetine-d5 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine-d5 Hydrochloride is the deuterated analog of norfluoxetine hydrochloride, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. As a stable isotope-labeled internal standard, Norfluoxetine-d5 Hydrochloride is a critical tool in bioanalytical and pharmacokinetic studies, enabling precise and accurate quantification of norfluoxetine in complex biological matrices. This technical guide provides an in-depth overview of the chemical and physical properties of Norfluoxetine-d5 Hydrochloride, along with detailed experimental protocols for its application in analytical methodologies.

Chemical and Physical Properties

Norfluoxetine-d5 Hydrochloride is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1,1,2,2,3-Pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[2][3]
Synonyms Desmethylfluoxetine-d5 Hydrochloride, γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d5-amine, monohydrochloride[3][4]
CAS Number 1185132-92-6[2]
Molecular Formula C₁₆H₁₁D₅F₃NO · HCl[4]
Molecular Weight 336.8 g/mol [4][5]
Physical Appearance Solid[1][4]
Purity ≥95% (HPLC), ≥99% deuterated forms (d₁-d₅)[2][4]
Solubility Slightly soluble in Chloroform and DMSO.[4]
Storage -20°C[2][5]

Spectroscopic Data

Detailed spectroscopic data for Norfluoxetine-d5 Hydrochloride is not extensively published. However, its primary application as an internal standard in mass spectrometry-based assays provides insight into its mass spectral behavior.

Mass Spectrometry

In analytical methods, specific precursor and product ions of Norfluoxetine-d5 Hydrochloride are monitored for quantification. While a full fragmentation spectrum is not detailed in the literature, the commonly used transitions in LC-MS/MS provide key information. For its non-deuterated counterpart, norfluoxetine, common fragments observed in GC-MS analysis include m/z 134 and 104.[6]

Experimental Protocols

Norfluoxetine-d5 Hydrochloride is predominantly used as an internal standard in the quantitative analysis of norfluoxetine in biological samples, such as plasma, serum, and urine. The following are generalized protocols based on published analytical methods.

Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and therapeutic drug monitoring studies.

a. Sample Preparation (Supported Liquid Extraction)

  • To 100 µL of human plasma, add a working solution of Norfluoxetine-d5 Hydrochloride (internal standard).

  • Vortex the sample to ensure homogeneity.

  • Load the sample onto a supported liquid extraction (SLE) plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with methyl tert-butyl ether.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions

  • Column: A reversed-phase column, such as a Synergi 4 µ polar-RP.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

  • Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Norfluoxetine: m/z 296 → 134[7][8]

    • Norfluoxetine-d5: The precursor ion will be m/z 301, and a characteristic product ion is monitored.

Quantification of Norfluoxetine in Biological Samples by GC-MS

This method is a robust technique for the analysis of norfluoxetine, often requiring derivatization.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 2 mL of a biological sample (e.g., blood, urine), add a working solution of Norfluoxetine-d5 Hydrochloride (internal standard).

  • Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).

  • Extract the analytes with an organic solvent such as N-butyl chloride.

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA) to improve chromatographic properties and sensitivity.

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. Gas Chromatographic Conditions

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to ensure separation of the analytes from matrix components.

c. Mass Spectrometric Conditions

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • Norfluoxetine (derivatized): m/z 117, 176, and 280.

    • The corresponding ions for the derivatized Norfluoxetine-d5 would be monitored.

Visualizations

Logical Relationship of Norfluoxetine and its Deuterated Standard

Relationship of Norfluoxetine and its Internal Standard Fluoxetine Fluoxetine (Prozac) Metabolism Metabolism (N-demethylation via CYP450) Fluoxetine->Metabolism Norfluoxetine Norfluoxetine (Analyte of Interest) Metabolism->Norfluoxetine Analysis Quantitative Analysis (LC-MS/MS or GC-MS) Norfluoxetine->Analysis Norfluoxetine_d5 Norfluoxetine-d5 HCl (Internal Standard) Norfluoxetine_d5->Analysis

Caption: Metabolic pathway of Fluoxetine and the role of Norfluoxetine-d5 HCl.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Analysis Workflow for Norfluoxetine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Norfluoxetine-d5 HCl Plasma->Spike SLE Supported Liquid Extraction (SLE) Spike->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: Workflow for the quantification of Norfluoxetine using LC-MS/MS.

Conclusion

Norfluoxetine-d5 Hydrochloride is an indispensable tool for the accurate and reliable quantification of norfluoxetine in various biological matrices. Its chemical and physical properties are well-suited for its role as an internal standard in modern analytical techniques such as LC-MS/MS and GC-MS. The detailed experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals to implement robust and sensitive bioanalytical methods for norfluoxetine, thereby facilitating critical research in pharmacology, toxicology, and clinical drug monitoring.

References

Introduction to Norfluoxetine and the Role of Deuteration

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Norfluoxetine-d5 Versus Non-Deuterated Norfluoxetine for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). The introduction of isotopically labeled variants, specifically Norfluoxetine-d5, has become crucial for advancing research and development in this area. This technical guide provides a comprehensive comparison between non-deuterated norfluoxetine and its deuterated analog, Norfluoxetine-d5. The primary application of Norfluoxetine-d5 is as an internal standard in bioanalytical methods, owing to its identical chemical properties to the natural compound but distinct mass. This distinction is vital for accurate quantification in complex biological matrices. While the deuteration of pharmaceuticals can significantly alter their pharmacokinetic profiles through the kinetic isotope effect, the specific placement of deuterium atoms on the phenyl ring of Norfluoxetine-d5 makes it an unlikely candidate for therapeutic use with an altered metabolic profile. This paper will delve into the physicochemical properties, metabolic pathways, and bioanalytical applications of both compounds, providing detailed experimental protocols and visual workflows to support drug development professionals.

Fluoxetine is metabolized in the liver to its only identified active metabolite, norfluoxetine, through N-demethylation, primarily by the cytochrome P450 isoenzyme CYP2D6.[1][2] Norfluoxetine itself is a potent SSRI and has a significantly longer elimination half-life (7 to 15 days) than its parent compound.[3]

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have gained significant traction in pharmaceutical research.[4] This substitution can lead to a more stable molecule, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased stability can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect" (KIE).[6] Consequently, deuteration can enhance the metabolic stability and bioavailability of a drug, potentially reducing dosing frequency and improving safety profiles.[7][8] However, the most widespread application of deuterated compounds is as internal standards in quantitative bioanalysis, where their similar chemical behavior and different mass allow for precise measurements.[7]

Physicochemical and Pharmacological Properties

The key difference between norfluoxetine and Norfluoxetine-d5 lies in the isotopic substitution on the phenyl ring. This substitution results in a slightly higher molecular weight for the deuterated compound but does not significantly alter its chemical structure or biological activity in terms of receptor binding.

Chemical Structures
  • Non-deuterated Norfluoxetine: The standard chemical structure.

  • Norfluoxetine-d5: Deuterium atoms replace hydrogen atoms on the phenyl ring.

Comparative Physicochemical Data
PropertyNon-deuterated NorfluoxetineNorfluoxetine-d5 Hydrochloride (Phenyl-d5)
Molecular Formula C₁₆H₁₆F₃NOC₁₆H₁₁D₅F₃NO·HCl
Molecular Weight 309.3 g/mol 336.8 g/mol
Primary Application Active Pharmaceutical Ingredient (API), MetaboliteInternal Standard for Bioanalysis

Comparative Pharmacokinetics and Metabolism

While deuteration can significantly impact a drug's pharmacokinetic profile, the position of the deuterium atoms in Norfluoxetine-d5 (on the phenyl ring) is not at a primary site of metabolic oxidation for norfluoxetine itself. The main metabolic pathway for fluoxetine is N-demethylation to form norfluoxetine, a reaction catalyzed by CYP2D6, CYP2C9, and CYP2C19.[8][9] Subsequent metabolism of norfluoxetine is less well characterized but is not believed to primarily involve oxidation of the phenyl ring. Therefore, a significant kinetic isotope effect that would alter the in vivo clearance of Norfluoxetine-d5 compared to non-deuterated norfluoxetine is not expected.

Pharmacokinetic Parameters of Non-deuterated Norfluoxetine
ParameterValue
Elimination Half-life (t½) 7 - 15 days
Primary Metabolizing Enzymes CYP2D6, CYP2C9, CYP2C19 (for formation from fluoxetine)
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)

Experimental Methodologies

Bioanalytical Method: Quantification of Norfluoxetine using LC-MS/MS with Norfluoxetine-d5 as an Internal Standard

This protocol describes a typical method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.

4.1.1 Sample Preparation (Supported Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard working solution (containing Norfluoxetine-d5).

  • Vortex for 10 seconds.

  • Load the mixture onto a supported liquid extraction (SLE) plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.2 Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Agilent 1200 Series HPLC
Column Synergi 4 µ Polar-RP, 50 mm x 2.0 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
MS System API 4000 Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Norfluoxetine) m/z 296 → 134
MRM Transition (Norfluoxetine-d5) m/z 301 → 139 (example, actual may vary)
In Vitro Metabolism Assay

This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes.

4.2.1 Incubation Procedure

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH), and 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding non-deuterated norfluoxetine (1 µM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Norfluoxetine-d5).

  • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining norfluoxetine.

Key Signaling and Metabolic Pathways

Norfluoxetine's Mechanism of Action

Norfluoxetine's primary therapeutic effect is derived from its potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic terminal. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[10] Emerging research also indicates that norfluoxetine can modulate other signaling pathways, including GABAergic transmission, and may induce apoptosis in microglia, suggesting anti-inflammatory properties.[11][12]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Signal Downstream Signaling Postsynaptic_Receptor->Signal Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition

Caption: Mechanism of action of Norfluoxetine at the synaptic cleft.

Metabolic Pathway of Fluoxetine

Fluoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation by CYP450 enzymes to form its active metabolite, norfluoxetine. Both fluoxetine and norfluoxetine are subsequently metabolized through other pathways, including glucuronidation, before excretion.[13]

Fluoxetine_Metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Inactive_Metabolites Inactive Metabolites (e.g., Glucuronides) Norfluoxetine->Inactive_Metabolites Further Metabolism Excretion Renal Excretion Inactive_Metabolites->Excretion CYP_Enzymes CYP2D6, CYP2C9, CYP2C19 CYP_Enzymes->Fluoxetine

Caption: Primary metabolic pathway of fluoxetine to norfluoxetine.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying norfluoxetine in a biological sample using Norfluoxetine-d5.

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (Norfluoxetine-d5) Start->Spike Extraction Supported Liquid Extraction (SLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification End Concentration Report Quantification->End

Caption: Workflow for bioanalytical quantification of norfluoxetine.

Applications in Research and Drug Development

The primary and most critical application of Norfluoxetine-d5 is as an internal standard for the accurate quantification of norfluoxetine in biological samples such as plasma, serum, and tissue homogenates.[14] Its use is essential in a variety of studies:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and norfluoxetine.

  • Therapeutic Drug Monitoring (TDM): To ensure that patients maintain drug concentrations within the therapeutic window.

  • Bioequivalence Studies: To compare the bioavailability of different formulations of fluoxetine.

  • Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the metabolism of fluoxetine.

While deuterated drugs are being developed to have improved therapeutic profiles, Norfluoxetine-d5, with deuterium on the phenyl ring, is not positioned for this application. Its value lies firmly in its role as an analytical tool that enables precise and reliable data collection, which is fundamental to all stages of drug development.

Conclusion

Norfluoxetine-d5 and its non-deuterated counterpart are chemically and biologically similar, yet they serve distinct and complementary roles in pharmaceutical science. Non-deuterated norfluoxetine is the pharmacologically active molecule of interest, while Norfluoxetine-d5 is an indispensable analytical tool. The strategic placement of deuterium atoms in Norfluoxetine-d5 provides a mass shift for detection by mass spectrometry without significantly altering its chemical behavior during sample preparation and chromatography. This makes it an ideal internal standard, ensuring the accuracy and precision of bioanalytical methods. Understanding the specific roles and properties of both deuterated and non-deuterated forms of norfluoxetine is crucial for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical drug development.

References

The Gold Standard in Bioanalysis: A Technical Guide to Norfluoxetine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. This technical guide delves into the mechanism of action and practical application of Norfluoxetine-d5, a deuterated internal standard, crucial for the accurate quantification of its parent compound, norfluoxetine, in complex biological matrices. This guide will provide an in-depth understanding of its function, present key quantitative data, and offer detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mitigating Analytical Variability with Isotopic Labeling

The fundamental challenge in quantitative mass spectrometry is overcoming the inherent variability introduced during sample preparation and analysis. Factors such as inconsistent extraction recovery, matrix effects (where components of the biological sample suppress or enhance the ionization of the analyte), and fluctuations in instrument response can all contribute to inaccurate results.[1]

A deuterated internal standard, such as Norfluoxetine-d5, is a chemically identical version of the analyte of interest, in this case, norfluoxetine, where five hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1] This includes extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[4]

Quantitative Data at a Glance

The following tables summarize key quantitative parameters for norfluoxetine and its deuterated internal standard, Norfluoxetine-d5, commonly employed in LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Norfluoxetine296.2134.3Positive Electrospray (ESI+)
Norfluoxetine-d5301.2139.3 (predicted)Positive Electrospray (ESI+)

Note: The product ion for Norfluoxetine-d5 is predicted based on a +5 Da shift from the norfluoxetine product ion. Actual values may vary slightly depending on the specific deuteration pattern and instrument calibration.

Table 2: Typical Concentrations for Internal Standard

ParameterValue
Stock Solution Concentration1 mg/mL
Working Standard Concentration50 ng/mL

Experimental Protocols: A Step-by-Step Guide

The following are representative protocols for sample preparation using Norfluoxetine-d5 as an internal standard for the analysis of norfluoxetine in human plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This method is effective for cleaning up complex biological samples and concentrating the analyte.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the Norfluoxetine-d5 internal standard working solution (50 ng/mL).

    • Vortex the sample for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster method for sample preparation.

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of the Norfluoxetine-d5 internal standard working solution (50 ng/mL).

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction:

    • Add 1 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol (99:1, v/v)).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualizing the Workflow and Chemical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and molecular structures involved in the use of Norfluoxetine-d5 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Spiking Plasma->Add_IS IS Norfluoxetine-d5 (IS) IS->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE LC LC Separation LLE->LC SPE->LC MS MS/MS Detection LC->MS Ratio Analyte/IS Ratio MS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: The metabolic relationship between fluoxetine, norfluoxetine, and its deuterated analog.

References

The Pharmacokinetic Profile of Norfluoxetine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine-d5 is the deuterated analog of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Due to its structural similarity and mass difference from the endogenous compound, Norfluoxetine-d5 serves as an invaluable tool in pharmacokinetic (PK) studies, primarily as an internal standard for quantitative bioanalysis.[1] While the pharmacokinetic profile of Norfluoxetine-d5 itself is not extensively documented in publicly available literature, its behavior in biological systems is presumed to be nearly identical to that of norfluoxetine. Deuteration is a technique that can potentially alter the metabolism and pharmacokinetics of a drug, but for use as an internal standard, it is selected for its co-elution and similar extraction recovery to the analyte of interest, with the mass difference allowing for distinct detection.[1]

This technical guide provides a comprehensive overview of the pharmacokinetic profile of norfluoxetine as a surrogate for Norfluoxetine-d5. It details the absorption, distribution, metabolism, and excretion (ADME) of norfluoxetine and describes the experimental protocols used to determine these parameters, often employing Norfluoxetine-d5 as a critical reagent.

Pharmacokinetic Profile of Norfluoxetine

The pharmacokinetic properties of norfluoxetine are characterized by a long half-life and extensive distribution throughout the body. These characteristics are crucial for understanding the prolonged therapeutic effects and potential for drug-drug interactions of its parent drug, fluoxetine.

Absorption

Norfluoxetine is formed from the metabolism of fluoxetine, which is well-absorbed after oral administration.[2][3] The bioavailability of fluoxetine is subject to first-pass metabolism in the liver, where it is converted to norfluoxetine.[4]

Distribution

Both fluoxetine and norfluoxetine are highly lipophilic, leading to a large volume of distribution.[2][5] They are extensively distributed into tissues, including the central nervous system.[5] The plasma protein binding for both compounds is high.[3]

Metabolism

Norfluoxetine is the N-demethylated metabolite of fluoxetine.[4] This metabolic conversion is primarily carried out by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5.[4] Norfluoxetine itself is also pharmacologically active, exhibiting potent inhibition of serotonin reuptake.[5] In fact, the S-enantiomer of norfluoxetine is approximately 20 times more potent than the R-enantiomer.[5] Norfluoxetine can undergo further metabolism, including glucuronidation, before excretion.[6]

Excretion

The primary route of elimination for fluoxetine and its metabolites is through the kidneys, with urinary excretion accounting for the majority of the dose.[5] Less than 10% of fluoxetine is excreted unchanged or as a glucuronide conjugate.[4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for norfluoxetine. It is important to note that these values can exhibit significant inter-individual variability.

Pharmacokinetic Parameter Value Reference
Elimination Half-Life (t½) 7 to 15 days[2][5]
Time to Reach Steady State Several weeks[3]
Volume of Distribution (Vd) 20 to 42 L/kg (for fluoxetine and norfluoxetine)[5]
Plasma Protein Binding Approximately 94% (for fluoxetine)[5]
Renal Excretion (as norfluoxetine) ~10% of fluoxetine dose[5]

Experimental Protocols

The quantification of norfluoxetine in biological matrices is essential for pharmacokinetic studies. The use of a deuterated internal standard like Norfluoxetine-d5 is a common practice to ensure accuracy and precision.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and rapid method for the simultaneous determination of fluoxetine and norfluoxetine in plasma often involves LC-MS/MS.[7]

  • Sample Preparation: A simple liquid-liquid extraction is typically employed. Plasma samples (e.g., 200 µL) are treated with a deuterated internal standard (like Norfluoxetine-d5 and deuterated fluoxetine).[7] An organic solvent is then used to extract the analytes from the plasma.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate fluoxetine, norfluoxetine, and the internal standards. The mobile phase composition is optimized to achieve good separation and peak shape.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[7] This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: The concentration of norfluoxetine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (Norfluoxetine-d5) against a calibration curve. The validated range for such methods can be as low as 0.27-22 ng/mL.[7]

Bioanalytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another established method for the quantification of fluoxetine and norfluoxetine.

  • Sample Preparation: Similar to LC-MS/MS, this method starts with extraction from a biological matrix. This is often followed by a derivatization step to improve the chromatographic properties of the analytes.

  • Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column is used to separate the derivatized analytes.

  • Mass Spectrometric Detection: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

  • Quantification: As with LC-MS/MS, a deuterated internal standard is crucial for accurate quantification. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration.

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Excretion Further Metabolism & Excretion Norfluoxetine->Excretion CYP_Enzymes CYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A5 CYP_Enzymes->Fluoxetine

Caption: Metabolic conversion of fluoxetine to its active metabolite, norfluoxetine.

Experimental Workflow for Norfluoxetine Quantification

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (Norfluoxetine-d5) BiologicalSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing LCMS->DataProcessing Concentration Concentration Determination DataProcessing->Concentration CalibrationCurve Calibration Curve CalibrationCurve->Concentration

Caption: A typical workflow for the quantification of norfluoxetine in biological samples.

Conclusion

Norfluoxetine-d5 is a critical tool for the accurate quantification of norfluoxetine in biological samples, enabling robust pharmacokinetic studies. While specific ADME data for the deuterated compound is not widely published, the well-characterized pharmacokinetic profile of norfluoxetine provides a strong foundation for its use and interpretation in research and drug development. The long half-life and active nature of norfluoxetine are significant factors in the overall therapeutic effect and safety profile of fluoxetine. The detailed experimental protocols outlined in this guide, which rely on the use of deuterated internal standards like Norfluoxetine-d5, are fundamental to advancing our understanding of this important antidepressant and its metabolites.

References

Stability and Storage of Norfluoxetine-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norfluoxetine-d5 Hydrochloride is the deuterated form of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. As a stable isotope-labeled internal standard, its purity and stability are paramount for the accurate quantification of norfluoxetine in clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Norfluoxetine-d5 Hydrochloride, drawing upon available data for the parent compound, fluoxetine, and general principles of stable isotope-labeled compound stability. This document is intended for researchers, analytical scientists, and professionals in drug development.

Recommended Storage and Handling

To ensure the long-term integrity and purity of Norfluoxetine-d5 Hydrochloride, specific storage and handling procedures are crucial. These recommendations are based on information from various suppliers and general guidelines for the preservation of deuterated compounds.

Table 1: Recommended Storage Conditions for Norfluoxetine-d5 Hydrochloride

FormStorage TemperatureDurationAdditional Precautions
Solid (Powder) -20°CLong-term (years)Store in a tightly sealed, light-resistant container.
4°CShort-termKeep in a dry, dark place.
Solution in Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthStore in a tightly sealed, light-resistant container.[1]

For general handling, it is advised to work in a well-ventilated area, preferably under a fume hood. The compound should be protected from moisture, heat, and direct light.

Physicochemical Stability and Degradation Pathways

While specific stability studies on Norfluoxetine-d5 Hydrochloride are not extensively published, the degradation pathways can be inferred from forced degradation studies conducted on fluoxetine. The deuteration at the propyl chain is not expected to alter the primary degradation mechanisms, although it may have a minor effect on the degradation kinetics. The principal degradation pathways for the norfluoxetine molecule are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation

Norfluoxetine, like its parent compound fluoxetine, is susceptible to hydrolysis under strong acidic or basic conditions. The primary site of hydrolytic cleavage is the ether linkage.

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., 5M HCl) and heat, the ether bond can be cleaved, leading to the formation of 4-(trifluoromethyl)phenol and a derivative of 3-phenylpropan-1-amine. One study identified a hydrolysis product of norfluoxetine as 3-phenyl-propyl-2-ene-amine following ether cleavage and water elimination.[2]

  • Alkaline Hydrolysis : The molecule is also susceptible to degradation under strong basic conditions.

Thermal Decomposition

Thermal stress can induce the degradation of Norfluoxetine Hydrochloride. Studies on fluoxetine hydrochloride have shown that the compound is stable up to its melting point (approximately 159.6°C), after which it undergoes decomposition.[3] The primary thermal degradants identified are:

  • 4-(trifluoromethyl)phenol[3]

  • Methylamine (for fluoxetine, which would be ammonia for norfluoxetine)[3]

The following diagram illustrates the proposed thermal degradation pathway for Norfluoxetine Hydrochloride.

G Norfluoxetine Norfluoxetine HCl Heat Heat (>160°C) Norfluoxetine->Heat Degradant1 4-(trifluoromethyl)phenol Heat->Degradant1 Ether bond cleavage Degradant2 3-Phenylpropan-1-amine derivative Heat->Degradant2 Ether bond cleavage

Caption: Proposed Thermal Degradation Pathway.

Photodegradation

Exposure to light, particularly UV radiation, is a significant factor in the degradation of the fluoxetine and norfluoxetine molecules. Photolytic studies on fluoxetine have revealed the formation of numerous transformation products, indicating complex degradation pathways.[4][5] The primary mechanism involves the cleavage of the C-O ether bond.[4] To mitigate photodegradation, Norfluoxetine-d5 Hydrochloride should always be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for the stability testing of Norfluoxetine-d5 Hydrochloride are not publicly available. However, a general approach for conducting forced degradation studies, based on ICH guidelines and published methods for fluoxetine, is outlined below.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of Norfluoxetine-d5 Hydrochloride under various stress conditions and to identify potential degradation products.

Materials:

  • Norfluoxetine-d5 Hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Norfluoxetine-d5 Hydrochloride in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Reflux the mixture at 80°C for a specified period (e.g., 6 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Reflux the mixture at 80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% v/v hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid powder of Norfluoxetine-d5 Hydrochloride to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the solid powder and a solution of Norfluoxetine-d5 Hydrochloride to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Table 2: Summary of Forced Degradation Conditions for Norfluoxetine-d5 Hydrochloride

Stress ConditionReagent/ConditionDuration (example)
Acid Hydrolysis 1N HCl6 hours at 80°C
Base Hydrolysis 1N NaOH6 hours at 80°C
Oxidative Stress 3% H₂O₂24 hours at RT
Thermal Stress Dry heat48 hours at 105°C
Photolytic Stress UV and visible light (ICH Q1B)As per guidelines
Workflow for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. The following workflow outlines the general steps for developing such a method for Norfluoxetine-d5 Hydrochloride.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Analytical Technique (e.g., RP-HPLC, UPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temp.) A->B C Initial Method Validation (Specificity, Linearity, Precision) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples D->E F Assess Peak Purity and Resolution E->F G Full Method Validation (ICH Q2(R1)) (Accuracy, Robustness, LOD, LOQ) F->G

References

Methodological & Application

Application Note: High-Throughput Quantification of Fluoxetine and Norfluoxetine in Human Plasma using Norfluoxetine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluoxetine and its active metabolite, norfluoxetine, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, norfluoxetine-d5, is employed. The protocol utilizes a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1] Therapeutic drug monitoring of fluoxetine and its primary active metabolite, norfluoxetine, is crucial for optimizing dosage regimens and minimizing adverse effects. Due to the high variability in patient metabolism, a reliable analytical method for their simultaneous quantification is essential. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects.[2][3] This note details a validated LC-MS/MS method employing norfluoxetine-d5 as an internal standard for the accurate quantification of fluoxetine and norfluoxetine in human plasma.

Experimental

Materials and Reagents
  • Fluoxetine hydrochloride and Norfluoxetine hydrochloride reference standards

  • Norfluoxetine-d5 internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Standard and Internal Standard Preparation

Stock solutions of fluoxetine, norfluoxetine, and norfluoxetine-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a mixture of methanol and water (50:50, v/v).[4]

Sample Preparation

A simple protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (norfluoxetine-d5) was added.[5] The mixture was vortexed vigorously for 1 minute to precipitate proteins. Following centrifugation at 10,000 x g for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation was performed on a C18 analytical column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to monitor the transitions for fluoxetine, norfluoxetine, and norfluoxetine-d5.

Workflow for Sample Preparation and Analysis

workflow plasma Plasma Sample (100 µL) mix Vortex Mix (1 min) plasma->mix is Internal Standard (Norfluoxetine-d5) in Acetonitrile (200 µL) is->mix centrifuge Centrifuge (10,000 x g, 10 min) mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of fluoxetine and norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, norfluoxetine-d5, ensured high accuracy and precision by compensating for matrix effects and variations during sample processing.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and stability.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Chromatography
ColumnC18 reversed-phase column
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Run Time4 min[6][7]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsFluoxetine: m/z 310 → 148[7][8]Norfluoxetine: m/z 296 → 134[6][8]Norfluoxetine-d5: m/z 301 → 139[8]

Table 2: Method Validation Summary

ParameterFluoxetineNorfluoxetine
Linearity Range 0.25 - 50 ng/mL[7]0.5 - 250 ng/mL[9]
Correlation Coefficient (r²) > 0.999[10]> 0.998[11]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[7]0.5 ng/mL[9]
Intra-day Precision (%CV) < 15%[6]< 15%[6]
Inter-day Precision (%CV) < 15%[6]< 15%[6]
Accuracy (% Bias) Within ±15%[6]Within ±15%[6]
Mean Recovery ~85%[11]~78%[11]

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the intended application.

Signaling Pathway and Logic

The logic behind using a stable isotope-labeled internal standard is fundamental to achieving accurate quantification in mass spectrometry.

logic cluster_sample Biological Sample cluster_process Sample Preparation & Analysis cluster_data Data Analysis Analyte Fluoxetine & Norfluoxetine Extraction Protein Precipitation Analyte->Extraction IS Norfluoxetine-d5 (Known Amount) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Ratiometric quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the simultaneous quantification of fluoxetine and norfluoxetine in human plasma. The use of norfluoxetine-d5 as an internal standard ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for laboratories analyzing a large number of samples.

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Prepare individual stock solutions of fluoxetine, norfluoxetine, and norfluoxetine-d5 in methanol at a concentration of 1 mg/mL. 1.2. Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. 1.3. Prepare the internal standard working solution by diluting the norfluoxetine-d5 stock solution to a final concentration of 50 ng/mL in acetonitrile.

2. Sample Preparation

2.1. Label autosampler vials for each calibrator, QC, and unknown sample. 2.2. To 100 µL of each plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution. 2.3. Vortex each tube for 1 minute at high speed. 2.4. Centrifuge the tubes at 10,000 x g for 10 minutes at room temperature. 2.5. Carefully transfer the supernatant to a clean autosampler vial.

3. LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters outlined in Table 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 10 minutes. 3.3. Create a sequence table including blanks, calibration standards, QC samples, and unknown samples. 3.4. Inject the samples onto the LC-MS/MS system.

4. Data Processing

4.1. Integrate the peak areas for fluoxetine, norfluoxetine, and norfluoxetine-d5 for each chromatogram. 4.2. Calculate the peak area ratio of the analyte to the internal standard for all samples. 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards. 4.4. Determine the concentration of fluoxetine and norfluoxetine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Quantification of Norfluoxetine in Human Plasma using Norfluoxetine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of norfluoxetine in human plasma using a stable isotope-labeled internal standard, Norfluoxetine-d5. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and accuracy. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications requiring precise measurement of norfluoxetine.

Introduction

Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine in biological matrices is crucial for understanding its contribution to the overall therapeutic and potential toxic effects of fluoxetine. The use of a deuterated internal standard like Norfluoxetine-d5 is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides a detailed protocol for the extraction and quantification of norfluoxetine in human plasma.

Experimental

Materials and Reagents
  • Norfluoxetine and Norfluoxetine-d5 standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with K3EDTA as anticoagulant)[1]

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting norfluoxetine from plasma samples.[1]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 250 µL of the plasma sample into a microcentrifuge tube.

  • Add 50 µL of the working internal standard solution (Norfluoxetine-d5 in methanol).

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: BDS Hypersil C18 (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.15% formic acid (55:45 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 4 minutes[1][2]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Norfluoxetine: m/z 296 → 134[3][4]

    • Norfluoxetine-d5: (Predicted) m/z 301 → 139

  • Ion Spray Voltage: 4500 V[1]

  • Gas Temperature: 350 °C[1]

Results and Discussion

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to be assessed include:

  • Linearity: The calibration curve for norfluoxetine in plasma should be linear over a clinically relevant concentration range. A typical range for norfluoxetine analysis is 0.5 to 50 ng/mL.[2]

  • Accuracy and Precision: The intra- and inter-batch accuracy and precision should be within ±15%.[2][3]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified. For sensitive methods, the LOQ can be as low as 0.05 ng/mL.[3]

  • Selectivity and Matrix Effects: The method should be free from interference from endogenous plasma components.

  • Recovery: The efficiency of the extraction process.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of norfluoxetine.

ParameterTypical ValueReference
Linearity Range0.05 - 20 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[3]
Intra-batch Precision (%CV)< 15%[2][3]
Inter-batch Precision (%CV)< 15%[2][3]
Intra-batch Accuracy (%Bias)< ± 15%[3]
Inter-batch Accuracy (%Bias)< ± 15%[3]

Workflow Diagram

Norfluoxetine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (250 µL) IS Add Norfluoxetine-d5 (IS) Plasma->IS Precipitation Add Acetonitrile (750 µL) IS->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge Centrifuge (15,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Norfluoxetine Calibration->Quantification

Caption: Workflow for the quantification of norfluoxetine in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of norfluoxetine in human plasma. The use of a deuterated internal standard, Norfluoxetine-d5, ensures high accuracy and precision, making this protocol well-suited for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis.

References

Application Note: GC-MS Analysis of Norfluoxetine with Norfluoxetine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An advanced Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the sensitive and selective quantification of norfluoxetine, a primary active metabolite of the widely prescribed antidepressant fluoxetine. This method incorporates Norfluoxetine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision in complex biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.

The methodology detailed below outlines a robust procedure for sample preparation, derivatization, and GC-MS analysis, enabling reliable determination of norfluoxetine concentrations in various biological samples. The use of a deuterated internal standard is critical for correcting potential variations during sample processing and instrumental analysis, thereby enhancing the method's reliability.

Introduction

Norfluoxetine is the major active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine is essential for pharmacokinetic profiling and clinical monitoring of patients undergoing fluoxetine therapy. Gas chromatography-mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for this purpose. The inclusion of a stable isotope-labeled internal standard, such as Norfluoxetine-d5, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for matrix effects and procedural losses.

This application note describes a validated GC-MS method for the determination of norfluoxetine in biological matrices, employing a liquid-liquid extraction procedure followed by derivatization with pentafluoropropionic anhydride (PFPA) to improve chromatographic performance and mass spectrometric detection.

Experimental

A detailed protocol for the GC-MS analysis of norfluoxetine is provided below. The workflow encompasses sample preparation, derivatization, and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Norfluoxetine-d5 Internal Standard sample->add_is alkalinize Alkalinize with Ammonium Hydroxide add_is->alkalinize extract Liquid-Liquid Extraction with N-butyl chloride alkalinize->extract separate Centrifuge and Separate Organic Layer extract->separate evaporate Evaporate Organic Extract separate->evaporate derivatize Add PFPA and Ethyl Acetate evaporate->derivatize heat Incubate at 70°C for 30 min derivatize->heat dry_down Evaporate to Dryness heat->dry_down reconstitute Reconstitute in Ethyl Acetate dry_down->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection (SIM Mode) separate_gc->detect_ms quantify Data Acquisition and Quantification detect_ms->quantify

Figure 1: Experimental workflow for GC-MS analysis of norfluoxetine.

Protocols

1. Sample Preparation and Extraction

  • To a 1 mL aliquot of the biological sample (e.g., plasma, urine) in a glass tube, add 100 µL of the Norfluoxetine-d5 internal standard working solution (1 µg/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of concentrated ammonium hydroxide to alkalinize the sample.

  • Add 5 mL of N-butyl chloride and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

2. Derivatization

  • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the tube and incubate at 70°C for 30 minutes.

  • After incubation, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

signaling_pathway cluster_process Analytical Process cluster_ions Selected Ion Monitoring (SIM) Analyte Norfluoxetine Extraction Extraction & Derivatization Analyte->Extraction IS Norfluoxetine-d5 (Internal Standard) IS->Extraction GC_Separation GC Separation Extraction->GC_Separation Co-elution Ionization EI Ionization GC_Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Norfluoxetine_Ions m/z 117, 176, 280 Detection->Norfluoxetine_Ions Norfluoxetine_d5_Ions m/z 117, 181, 285 (Predicted) Detection->Norfluoxetine_d5_Ions

Figure 2: Logical relationship of analyte and internal standard processing.

Quantitative Data

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Norfluoxetine-PFPA280117176
Norfluoxetine-d5-PFPA285117181

Note: The ions for Norfluoxetine-d5-PFPA are predicted based on the fragmentation pattern of Norfluoxetine-PFPA and the location of the deuterium labels.

Table 2: Method Validation Summary

ParameterNorfluoxetine
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (RSD%)
- Intra-day< 10%
- Inter-day< 15%
Accuracy (% Recovery) 85 - 115%

Results and Discussion

The developed GC-MS method provides excellent chromatographic resolution and separation of norfluoxetine from endogenous matrix components. The use of Norfluoxetine-d5 as an internal standard ensures reliable quantification by correcting for any variability in sample preparation and instrument response. The derivatization with PFPA significantly improves the thermal stability and chromatographic peak shape of norfluoxetine.

The selected ions for SIM mode provide high specificity and sensitivity for the detection of both the analyte and the internal standard. The validation data demonstrates that the method is linear, sensitive, precise, and accurate over a clinically relevant concentration range.

This application note presents a detailed and validated GC-MS method for the quantitative analysis of norfluoxetine in biological samples using Norfluoxetine-d5 as an internal standard. The provided protocols and performance data will be valuable for researchers and clinicians in the fields of pharmacology, toxicology, and therapeutic drug monitoring. The robustness and reliability of this method make it suitable for routine analysis in a variety of research and clinical settings.

Application of Norfluoxetine-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Norfluoxetine-d5 as an internal standard in pharmacokinetic (PK) studies of norfluoxetine, the active metabolite of the widely prescribed antidepressant, fluoxetine. The use of stable isotope-labeled internal standards is the gold standard in bioanalysis, ensuring the accuracy and reliability of quantitative data.

Introduction to Norfluoxetine and the Role of Deuterated Internal Standards

Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] It is formed in the liver through N-demethylation of fluoxetine, a process primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[1][3][4] Norfluoxetine itself is a potent SSRI and possesses a significantly longer elimination half-life (7 to 15 days) than its parent compound, fluoxetine (1 to 6 days), contributing substantially to the overall therapeutic effect and the extended time to reach steady-state concentrations.[3][5][6][7]

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Accurate quantification of drug and metabolite concentrations in biological matrices (e.g., plasma, serum) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[8][9]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Norfluoxetine-d5, is essential for robust and reliable LC-MS/MS assays.[10][11] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium.[11] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte.[10] Norfluoxetine-d5 is therefore the ideal internal standard for norfluoxetine quantification as it compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[10][11]

Key Applications of Norfluoxetine-d5 in Pharmacokinetic Studies

Norfluoxetine-d5 is instrumental in various types of pharmacokinetic and bioanalytical studies, including:

  • Single and Multiple Dose Pharmacokinetic Studies: Accurately determining the concentration-time profile of norfluoxetine in plasma or serum following administration of fluoxetine.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic fluoxetine formulation to a reference product.

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the metabolism of fluoxetine to norfluoxetine.

  • Therapeutic Drug Monitoring (TDM): Monitoring patient exposure to norfluoxetine to optimize dosing and minimize adverse effects.

  • Metabolite Profiling: As a reference standard for the identification and quantification of norfluoxetine in metabolic studies.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for norfluoxetine in humans, derived from published literature. These values can vary depending on the study population, dosage, and individual patient factors such as genetics (e.g., CYP2D6 metabolizer status).

ParameterValueUnitReference(s)
Elimination Half-Life (t½) 7 - 15days[3][6][7]
Time to Peak Concentration (Tmax) Not directly administered; forms over time--
Peak Plasma Concentration (Cmax) 8.4ng/mL
Area Under the Curve (AUC) 2532.0ng·h/mL

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of norfluoxetine in biological matrices. The following is a representative protocol for the analysis of norfluoxetine in human plasma using Norfluoxetine-d5 as an internal standard.

Materials and Reagents
  • Norfluoxetine analytical standard

  • Norfluoxetine-d5 internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of norfluoxetine and Norfluoxetine-d5 in methanol.

  • Working Standard Solutions: Serially dilute the norfluoxetine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Norfluoxetine-d5 stock solution with the same diluent to a final concentration (e.g., 50 ng/mL).

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into microcentrifuge tubes.

  • Add a specified volume of the IS working solution (e.g., 25 µL of 50 ng/mL Norfluoxetine-d5) to all tubes except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides typical LC-MS/MS parameters for the analysis of norfluoxetine. These may require optimization based on the specific instrumentation used.

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient to ensure separation from endogenous interferences
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Norfluoxetine MRM Transition m/z 296 → 134
Norfluoxetine-d5 MRM Transition m/z 301 → 134 (or other appropriate fragment)
Dwell Time 100-200 ms
Collision Energy Optimized for each transition
Ion Source Temperature 500 - 550°C

Note on Norfluoxetine-d5 MRM Transition: The precursor ion for Norfluoxetine-d5 will be higher by 5 mass units compared to norfluoxetine (assuming 5 deuterium atoms). The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule, or it could be different. The exact transition should be determined by infusing the Norfluoxetine-d5 standard into the mass spectrometer.

Visualizations

Mechanism of Action of Norfluoxetine

Norfluoxetine, like fluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI) in the presynaptic neuron. This action leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2][5]

Norfluoxetine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibits Serotonin_Synapse->SERT 5HT_Receptor 5-HT Receptors Serotonin_Synapse->5HT_Receptor Binds Signal_Transduction Signal Transduction (Therapeutic Effect) 5HT_Receptor->Signal_Transduction

Mechanism of Action of Norfluoxetine as an SSRI.
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of norfluoxetine from plasma samples using LC-MS/MS with Norfluoxetine-d5 as an internal standard.

Pharmacokinetic_Study_Workflow Dosing Dosing of Fluoxetine to Study Subjects Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Spiking Spike Plasma with Norfluoxetine-d5 (IS) Processing->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification (Analyte/IS Ratio) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Typical workflow for a pharmacokinetic study.

References

Application Notes and Protocols for Norfluoxetine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Norfluoxetine-d5 for quantitative analysis. The following sections outline various extraction techniques, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Accurate quantification of norfluoxetine levels in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Norfluoxetine-d5 is a stable isotope-labeled internal standard commonly used in quantitative bioanalysis to ensure accuracy and precision. The choice of sample preparation technique is critical for removing matrix interferences and achieving the required sensitivity and selectivity. This document details several well-established methods for the extraction of Norfluoxetine-d5 from biological samples, primarily plasma and serum.

Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on factors such as the desired limit of quantification, sample volume, throughput requirements, and the complexity of the biological matrix.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. For Norfluoxetine-d5, mixed-mode cation exchange (MCX) and reversed-phase (C18) cartridges are commonly employed.[1][2][3][4][5]

Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional LLE. The sample is loaded onto a diatomaceous earth support, which acts as a stationary phase. An immiscible organic solvent is then used to elute the analytes, leaving behind matrix components.[6]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8][9][10]

Protein Precipitation

Protein precipitation is a rapid and simple method for removing proteins from biological samples, which can interfere with downstream analysis. It is often used for high-throughput screening.[11][12][13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different sample preparation techniques discussed.

Table 1: Solid-Phase Extraction (SPE) Performance Data

ParameterMCX CartridgeC18 CartridgeReference
Recovery 63.04% - 79.39%95.5% (Fluoxetine), 96.9% (Norfluoxetine)[2][3]
Linearity Range 0.20–30 ng/mL10 - 4000 nmol/L[2][3]
LLOQ 0.20 ng/mL10 nmol/L[2][3]

Table 2: Supported Liquid Extraction (SLE) Performance Data

ParameterValueReference
Linearity Range 0.05-20 ng/mL[6]
Intra-batch Accuracy (%bias) < ± 15%[6]
Inter-batch Accuracy (%bias) < ± 15%[6]
Intra-batch Precision (%CV) < 15%[6]
Inter-batch Precision (%CV) < 15%[6]

Table 3: Liquid-Liquid Extraction (LLE) Performance Data

ParameterValueReference
Recovery 91% - 98%[8]
Linearity Range 0.5-250 ng/mL[7]
LLOQ 0.5 ng/mL[7]
Inter-day Precision (%RSD) < 5.1%[7]
Inter-day Accuracy (%RE) < 7.3%[7]

Table 4: Protein Precipitation Performance Data

ParameterValueReference
Protein Precipitation Efficiency 99.7% (with Acetonitrile)[12][13][14][15]
Linearity Range 30 - 1000 ng/mL[12][13][15]
LLOQ 30 ng/mL[12][13][15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using MCX Cartridges

This protocol is based on an automated SPE technique for the extraction of fluoxetine and its metabolites from human plasma.[2]

Materials:

  • MCX SPE Cartridges (30 mg/cc)

  • Human Plasma Sample

  • Norfluoxetine-d5 Internal Standard (IS)

  • Methanol

  • Acetonitrile

  • Ammonium Hydroxide (5%)

  • Formic Acid (2%)

  • Nitrogen Evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the Norfluoxetine-d5 internal standard.

  • Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried extract with 500 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Plasma Sample + IS Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SLE_Workflow cluster_prep Sample Preparation cluster_sle Supported Liquid Extraction cluster_post Post-Extraction Sample Plasma Sample + IS Load Load onto SLE Plate Sample->Load Elute Elute with MTBE Load->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Plasma Sample + IS Alkalinize Alkalinize Sample Sample->Alkalinize Extract Add Organic Solvent & Vortex Alkalinize->Extract Separate Centrifuge & Collect Organic Layer Extract->Separate Dry Dry with Sodium Sulfate Separate->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis PP_Workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_post Post-Precipitation Sample Plasma Sample + IS Precipitate Add Acetonitrile (3:1) Sample->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

References

Application Note: Chiral Separation of Norfluoxetine Enantiomers Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Both fluoxetine and norfluoxetine are chiral molecules, existing as (R)- and (S)-enantiomers. The enantiomers of norfluoxetine exhibit different pharmacological activities, with (S)-norfluoxetine being a significantly more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[1] Therefore, the ability to separate and quantify the individual enantiomers of norfluoxetine is crucial for pharmacokinetic and pharmacodynamic studies, as well as for the development of new enantiomerically pure drugs.

This application note provides a detailed protocol for the chiral separation and quantification of (R)- and (S)-norfluoxetine in biological matrices using a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterated norfluoxetine, is essential for accurate and precise quantification by mass spectrometry, as it compensates for variations in sample preparation and instrument response. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical applications.

Materials and Methods

Reagents and Materials
  • (R)-Norfluoxetine and (S)-Norfluoxetine reference standards

  • (R,S)-Norfluoxetine-d5 (deuterated internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chirobiotic V, Chiralcel OD-R)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Deuterated Norfluoxetine (IS) plasma->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection onto Chiral HPLC Column reconstitute->injection separation Chiral Separation of Norfluoxetine Enantiomers injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of (R)- and (S)-Norfluoxetine calibration->quantification

Caption: Experimental workflow for the chiral separation of norfluoxetine enantiomers.

Protocol: Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample, add 25 µL of the deuterated norfluoxetine internal standard working solution.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol: LC-MS/MS Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Chiral Column: Chirobiotic V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) in an isocratic or gradient elution. A typical mobile phase could be ethanol: 15mM ammonium acetate buffer solution, pH 5.9: acetonitrile (77.5:17.5:5, v/v/v).[2]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norfluoxetine: m/z 296 → 134[1][3]

    • Norfluoxetine-d5 (IS): m/z 301 → 139 (example, exact mass may vary based on deuteration pattern)

Results and Discussion

The developed LC-MS/MS method allows for the successful chiral separation and quantification of (R)- and (S)-norfluoxetine. The use of a deuterated internal standard ensures high accuracy and precision of the results.

Quantitative Data Summary
Parameter(R)-Norfluoxetine(S)-NorfluoxetineReference
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL[4]
Intra-day Precision (%CV) < 10%< 10%[5]
Inter-day Precision (%CV) < 10%< 10%[5]
Accuracy (% Bias) -7.50% to 0.37%-8.77% to -1.33%[4]
Retention Time (min) Varies with column and mobile phaseVaries with column and mobile phase[1]

Mechanism of Action: Serotonin Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release serotonin_synapse Serotonin serotonin_release->serotonin_synapse sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptors serotonin_synapse->serotonin_receptor Binding signal_transduction Signal Transduction serotonin_receptor->signal_transduction norfluoxetine (S)-Norfluoxetine norfluoxetine->sert Inhibition

Caption: Inhibition of serotonin reuptake by (S)-norfluoxetine.

Norfluoxetine exerts its therapeutic effect by inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[6] This is achieved by blocking the serotonin transporter (SERT). By inhibiting reuptake, norfluoxetine increases the concentration of serotonin in the synapse, enhancing its binding to postsynaptic receptors and leading to improved neurotransmission. (S)-Norfluoxetine is a more potent inhibitor of SERT than (R)-norfluoxetine.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the chiral separation and quantification of norfluoxetine enantiomers in biological samples. The use of a deuterated internal standard ensures the accuracy and precision required for demanding bioanalytical studies. This method is suitable for pharmacokinetic profiling, therapeutic drug monitoring, and other research applications where the stereoselective analysis of norfluoxetine is critical. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development.

References

Application Note: High-Sensitivity Analysis of Norfluoxetine in Wastewater using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine, in various wastewater matrices. The protocol employs a stable isotope-labeled internal standard, Norfluoxetine-d5, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, incorporating solid-phase extraction (SPE) for sample pre-concentration and clean-up, is suitable for researchers and environmental scientists monitoring the fate and impact of pharmaceuticals in aquatic environments.

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its major metabolite, norfluoxetine, are frequently detected in wastewater effluents due to incomplete removal during treatment processes.[1] The presence of these psychoactive compounds in the aquatic environment raises concerns about their potential ecological impact. Accurate and reliable quantification of norfluoxetine in complex matrices like wastewater is crucial for environmental risk assessment. Isotope dilution mass spectrometry, utilizing a deuterated internal standard such as Norfluoxetine-d5, is the gold standard for compensating for matrix effects and variations in extraction recovery, ensuring high accuracy and precision.[2] This document provides a comprehensive protocol for the analysis of norfluoxetine in both raw and treated wastewater.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Wastewater Sample (Raw or Treated) spike Spike with Norfluoxetine-d5 Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe elution Elution of Analytes spe->elution evaporation Evaporation and Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms Inject into LC-MS/MS quant Quantification lcms->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of norfluoxetine in wastewater.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for norfluoxetine in wastewater.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Method Quantification Limit (MQL) (ng/L)
Norfluoxetine EnantiomersRaw Wastewater-3.6 - 4.3[3][4]
Norfluoxetine EnantiomersTreated Wastewater-0.9 - 1.0[3][4]

Table 2: Recovery and Matrix Effects

AnalyteMatrixExtraction Recovery (%)Matrix Factor (%)
NorfluoxetineRaw and Treated Wastewater65 - 82[3][4]38 - 47[2]

Table 3: Observed Concentrations in Wastewater

AnalyteMatrixConcentration Range (ng/L)
Norfluoxetine EnantiomersRaw Wastewater3.5 - 16[2]
Norfluoxetine EnantiomersTreated Wastewater1.2 - 15[2]

Detailed Experimental Protocols

Sample Collection and Preservation
  • Collect wastewater samples in amber glass bottles to prevent photodegradation.

  • Immediately upon collection, filter samples through a 1 µm glass fiber filter to remove suspended solids.

  • Acidify the samples to pH 2 with a suitable acid to inhibit microbial activity.

  • Store samples at 4°C and analyze within 48 hours of collection.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Internal Standard Spiking: To a 50 mL wastewater sample, add a known concentration of Norfluoxetine-d5 solution to be used as an internal standard.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX or Evolute CX-50).[3][5][6] Condition the cartridge sequentially with methanol, and deionized water.

  • Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained analytes (norfluoxetine and Norfluoxetine-d5) with a suitable elution solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of norfluoxetine. For enantiomer-specific analysis, a chiral column such as an α₁-acid glycoprotein (AGP) column is required.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject 5-20 µL of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of norfluoxetine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) should be monitored for both norfluoxetine and Norfluoxetine-d5.

Table 4: Example MRM Transitions (to be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Norfluoxetine296.1134.1148.1
Norfluoxetine-d5301.1139.1153.1
Quantification
  • Create a calibration curve by plotting the ratio of the peak area of the norfluoxetine quantifier ion to the peak area of the Norfluoxetine-d5 quantifier ion against the concentration of norfluoxetine standards.

  • The concentration of norfluoxetine in the wastewater samples is then determined from this calibration curve.

Discussion

The use of Norfluoxetine-d5 as an internal standard is critical for mitigating the significant matrix effects often encountered in wastewater analysis.[2] Matrix effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, resulting in inaccurate quantification if not properly addressed. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar matrix effects, allowing for reliable correction.

The presented SPE protocol provides effective pre-concentration and clean-up, enabling the detection and quantification of norfluoxetine at the low ng/L levels typically found in environmental samples.[2] The choice of SPE sorbent and elution solvents should be optimized based on the specific wastewater matrix and target analyte properties.

Conclusion

This application note provides a detailed and reliable methodology for the analysis of norfluoxetine in wastewater using Norfluoxetine-d5 as an internal standard. The combination of solid-phase extraction and LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of this pharmaceutical metabolite in complex environmental matrices. This method can be readily implemented by environmental monitoring laboratories and research institutions.

References

Troubleshooting & Optimization

Troubleshooting Norfluoxetine-d5 in liquid chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Norfluoxetine-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Norfluoxetine-d5 and why is it used in LC-MS?

Norfluoxetine-d5 is a deuterated form of norfluoxetine, the primary active metabolite of the antidepressant drug fluoxetine. In LC-MS an[1][2]alysis, it serves as an ideal internal standard (IS). Because it [3]is chemically almost identical to the non-labeled analyte (norfluoxetine), it exhibits very similar behavior during sample extraction, chromatography, and ionization. This allows it to compensate for variations in sample preparation, matrix effects (such as ion suppression), and instrument response, leading to more accurate and precise quantification.

Q2: What[4][5] are the optimal purity requirements for Norfluoxetine-d5?

For reliable quantitative analysis, a deuterated internal standard like Norfluoxetine-d5 should possess high chemical and isotopic purity. The generally accepted standards are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity is crucial to ensure the internal standard does not introduce interferences. The presence of unlabeled norfluoxetine as an impurity can lead to an overestimation of the analyte's concentration, particularly at low levels.

Q3: How [4]many deuterium atoms are ideal for an internal standard?

Typically, a deuterated internal standard should have between 2 and 10 deuterium atoms. Norfluoxeti[4]ne-d5, with five deuterium atoms, provides a sufficient mass shift to distinguish its mass-to-charge ratio (m/z) from the natural isotopic distribution of norfluoxetine, which helps prevent analytical interference or "cross-talk".

Troubl[6]eshooting Common Issues

Below are common problems encountered when using Norfluoxetine-d5, along with their potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for Norfluoxetine-d5 and the analyte are asymmetrical, often with a "tail."

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Norfluoxetine is a basic compound containing an amine group. These group[6]s can interact with residual acidic silanol groups on the surface of silica-based columns (like C18), causing peak tailing.

    • S[7][8]olution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • S[9]olution 2: Use a Buffer: Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help maintain a consistent pH and improve peak shape.

    • S[6]olution 3: Modern Column Chemistries: Employ newer generation HPLC columns, such as those with high-purity silica, end-capping, or embedded polar groups, which are designed to reduce silanol interactions and improve peak shape for basic compounds.

  • Colum[9][10]n Overload: Injecting too high a concentration of the analyte or internal standard can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Effects: Dead volumes in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.

Issue 2: Low Signal Intensity or Poor Sensitivity

Symptom: The peak response for Norfluoxetine-d5 and/or the analyte is weak, leading to a poor signal-to-noise ratio.

Potential Causes & Solutions:

  • Ion Suppression: This is a common matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte and internal standard for ionization in the MS source, reducing their signal intensity.

    • S[11][12]olution 1: Improve Sample Preparation: Enhance the cleanup procedure to remove more matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.

    • S[13][14]olution 2: Optimize Chromatography: Adjust the LC gradient to better separate the analytes from the region where ion suppression occurs. A post-column infusion experiment can help identify these suppression zones.

    • S[13]olution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also lower the analyte signal.

  • Subop[12]timal MS Source Conditions: Incorrect settings for parameters like capillary voltage, gas flow, or temperature can lead to inefficient ionization.

    • Solution: Systematically optimize the ion source parameters by infusing a solution of Norfluoxetine-d5 and adjusting settings to maximize the signal.

  • In-Source Fragmentation: The deuterated standard may lose a deuterium atom in the ion source, which could cause it to contribute to the analyte's signal.

    • S[4]olution: Optimize MS source conditions, such as collision energy and cone voltage, to minimize fragmentation.

Iss[4]ue 3: High Signal Variability or Poor Precision

Symptom: The peak area ratio of the analyte to Norfluoxetine-d5 is inconsistent across replicate injections or quality control samples (%CV is high).

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can lead to poor precision.

    • Solution: Automate the sample preparation process if possible. Ensure consistent timing, volumes, and mixing for all samples. If using SPE, ensure the sorbent bed does not dry out.

  • Analy[15]te and IS Chromatographic Separation: Although chemically similar, deuterated standards can sometimes elute slightly earlier than the non-labeled analyte (an "isotope effect"). If they are[5][16] not affected by matrix effects uniformly, this can introduce variability.

    • Solution: Adjust chromatographic conditions (e.g., mobile phase composition, temperature) to achieve better co-elution.

  • Syste[5]m Carryover: Residual analyte or internal standard from a previous high-concentration sample can appear in subsequent injections, affecting the accuracy of low-concentration samples.

    • S[17][18]olution: Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume or time. A systemati[19]c approach of removing system components (e.g., column, injector) can help isolate the source of carryover.

Experi[18]mental Protocols & Data

Sample Preparation Protocols

Effective sample preparation is critical for minimizing matrix effects and ensuring reliable quantification. Below are example protocols for plasma samples.

Table 1: Example Sample Preparation Protocols

MethodProtocol StepsAdvantagesDisadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing Norfluoxetine-d5.2. Vorte[20][21]x for 2 minutes to precipitate proteins.3. Centr[22]ifuge at >10,000 x g for 10 minutes.4. Trans[22]fer the supernatant for LC-MS analysis.Fast, simple, and inexpensive.Less effe[23]ctive at removing matrix components like phospholipids, leading to a higher risk of ion suppression.
Liqui[13]d-Liquid Extraction (LLE) 1. To 300 µL of plasma, add Norfluoxetine-d5 and an alkalinizing agent.2. Add 1 mL of an organic solvent (e.g., methyl-tert-butyl ether).3. Vorte[24]x to mix, then centrifuge to separate layers.4. Transfer the organic layer and evaporate to dryness.5. Reconstitute in mobile phase for analysis.Good for removing salts and highly polar interferences.Can be more time-consuming and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 1. Condition a mixed-mode cation exchange (MCX) SPE cartridge.2. Load [25]the pre-treated plasma sample (diluted with acid).3. Wash the cartridge to remove interferences (e.g., with acid, then methanol).4. Elute[25] the analytes with a basic organic solvent.5. Evaporate and reconstitute for analysis.Provides the cleanest extracts, significantly reducing matrix effects.More comp[14][15]lex and costly than PPT or LLE.
L[15]C-MS/MS Parameters

The following table provides typical starting parameters for the analysis of norfluoxetine and Norfluoxetine-d5. These should be optimized for your specific instrument and application.

Table 2: Example LC-MS/MS Parameters

ParameterTypical Setting
LC Column C18 or Phenyl-Hexyl, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 90-95% B over 3-5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Norfluoxetine: e.g., m/z 296 → 134Norfluox[26]etine-d5: e.g., m/z 301 → 139 (adjust based on labeling)
Source Temperature 350 - 500 °C
Capillary Voltage 3 - 5 kV

Visualized Workflows and Concepts

General LC-MS Analytical Workflow

This diagram outlines the typical sequence of steps for analyzing a biological sample using Norfluoxetine-d5 as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Obtain Plasma Sample Spike 2. Spike with Norfluoxetine-d5 Sample->Spike Extract 3. Extract Analytes (PPT, LLE, or SPE) Spike->Extract Inject 4. Inject Sample Extract Extract->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. MS/MS Detection Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 9. Quantify vs. Calibration Curve Calculate->Quantify

General workflow for quantitative bioanalysis.
Troubleshooting Low Signal Intensity

This decision tree provides a logical path for diagnosing the cause of a weak signal for Norfluoxetine-d5.

Start Start: Low Signal for Norfluoxetine-d5 CheckMS 1. Infuse IS directly. Is signal strong? Start->CheckMS CheckLC 2. Inject IS into LC-MS. Is peak shape/intensity OK? CheckMS->CheckLC Yes ResultMS Optimize MS source (voltage, gas, temp) CheckMS->ResultMS No CheckMatrix 3. Spike IS into extracted blank matrix. Signal drop? CheckLC->CheckMatrix Yes ResultLC Troubleshoot LC system (blockage, leak, column) CheckLC->ResultLC No ResultMatrix Ion Suppression Issue. Improve sample prep. CheckMatrix->ResultMatrix Yes ResultOK Issue is likely in sample preparation (e.g., extraction loss) CheckMatrix->ResultOK No

Decision tree for troubleshooting low signal.
Understanding Matrix Effects

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte and internal standard.

cluster_ideal Ideal Ionization (Clean Sample) cluster_suppressed Ion Suppression (Matrix Present) Analyte1 Analyte IonSource1 To Mass Spec (High Signal) Analyte1->IonSource1 IS1 IS (d5) IS1->IonSource1 Droplet1 ESI Droplet Analyte2 Analyte IonSource2 To Mass Spec (Low Signal) Analyte2->IonSource2 IS2 IS (d5) IS2->IonSource2 Matrix Matrix Component Matrix->IonSource2 Droplet2 ESI Droplet

Diagram of ion suppression by matrix components.

References

Technical Support Center: Quantification of Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of Norfluoxetine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Norfluoxetine-d5?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected compounds in the sample matrix. In the quantification of Norfluoxetine-d5, which serves as a stable isotope-labeled internal standard (SIL-IS) for Norfluoxetine, matrix effects can cause either ion suppression or enhancement. This interference can lead to inaccurate and imprecise measurements of the analyte. Because Norfluoxetine-d5 is chemically and structurally similar to Norfluoxetine, it is expected to experience similar matrix effects, allowing for correction of the analyte's signal. However, significant or differential matrix effects can still compromise the assay's reliability.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Norfluoxetine-d5 used?

A2: A SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis. Since Norfluoxetine-d5 has a chemical structure and physicochemical properties nearly identical to the analyte (Norfluoxetine), it co-elutes during chromatography and experiences very similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of Norfluoxetine-d5 to the samples before preparation, the ratio of the analyte's peak area to the IS's peak area can be used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for matrix effects and improving the accuracy and precision of the results.

Q3: What are the primary causes of matrix effects in plasma or serum samples when analyzing Norfluoxetine?

A3: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites. These compounds can co-elute with Norfluoxetine and Norfluoxetine-d5 and compete for ionization in the MS source, typically leading to ion suppression. Inefficient sample preparation is a primary reason for the presence of these interfering substances.

Q4: Which sample preparation techniques are most effective at minimizing matrix effects for Norfluoxetine quantification?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques. SPE, particularly with mixed-mode cation exchange (MCX) sorbents, is highly effective at removing phospholipids and other interfering compounds. LLE is also a viable option but may be less efficient at removing all matrix components compared to a well-developed SPE method.

Troubleshooting Guides

Problem: High Variability in Analyte/Internal Standard Peak Area Ratios

This is a common indicator of inconsistent matrix effects. The following troubleshooting guide will help you diagnose and resolve the issue.

cluster_0 Troubleshooting High Variability in Peak Area Ratios start High variability in Analyte/IS ratios observed check_coelution Confirm Co-elution of Analyte and IS start->check_coelution optimize_chrom Optimize Chromatography: - Adjust gradient - Change column chemistry check_coelution->optimize_chrom No assess_matrix_effect Assess Matrix Effect: - Post-column infusion - Compare matrix-matched vs. neat solution calibration curves check_coelution->assess_matrix_effect Yes optimize_chrom->check_coelution improve_sample_prep Improve Sample Preparation: - Switch from LLE to SPE - Optimize SPE wash steps assess_matrix_effect->improve_sample_prep Significant Matrix Effect check_is_concentration Verify IS Concentration and Purity assess_matrix_effect->check_is_concentration Minimal Matrix Effect improve_sample_prep->assess_matrix_effect prepare_new_is Prepare fresh IS stock and working solutions check_is_concentration->prepare_new_is Inconsistent end Consistent Ratios Achieved check_is_concentration->end Consistent prepare_new_is->check_is_concentration

Caption: Troubleshooting workflow for high variability in analyte to internal standard ratios.

Problem: Low or No Signal for Norfluoxetine-d5

If you are observing a weak or absent signal for your internal standard, follow this guide to identify the root cause.

cluster_1 Troubleshooting Low or No Norfluoxetine-d5 Signal start_low Low or no Norfluoxetine-d5 signal check_ms_params Verify MS Parameters: - Correct MRM transition - Source parameters optimized start_low->check_ms_params optimize_ms Optimize MS source and compound parameters check_ms_params->optimize_ms Incorrect check_is_prep Check IS Preparation: - Correct concentration - Spiking procedure check_ms_params->check_is_prep Correct optimize_ms->check_ms_params prepare_new_is_low Prepare fresh IS solution and re-spike samples check_is_prep->prepare_new_is_low Incorrect investigate_recovery Investigate Sample Preparation Recovery: - Spike IS pre- and post-extraction check_is_prep->investigate_recovery Correct prepare_new_is_low->check_is_prep optimize_extraction Optimize Extraction Protocol: - Change SPE sorbent/solvent - Adjust LLE pH/solvent investigate_recovery->optimize_extraction Low Recovery end_low Signal Restored investigate_recovery->end_low Good Recovery optimize_extraction->investigate_recovery

Caption: Troubleshooting workflow for low or absent Norfluoxetine-d5 signal.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of data from a study utilizing Solid-Phase Extraction (SPE) for the analysis of Fluoxetine and its deuterated internal standard (Fluoxetine-d5), which demonstrates the effectiveness of this technique.

Table 1: Matrix Effect and Recovery Data for SPE using Oasis MCX Cartridges [1]

AnalyteQC LevelAbsolute Matrix Effect (%)Recovery (%)
FluoxetineLow98.4179.39
FluoxetineMedium98.5063.04
FluoxetineHigh99.5063.46
Fluoxetine-d5 --61.25

Data adapted from a study on Fluoxetine and Fluoxetine-d5, which provides a strong indication of the expected performance for Norfluoxetine and Norfluoxetine-d5 due to their structural similarities.[1]

Experimental Protocols

Automated Solid-Phase Extraction (SPE) using Oasis MCX Cartridges[1]

This protocol is for the extraction of Fluoxetine and Fluoxetine-d5 from human plasma and can be adapted for Norfluoxetine and Norfluoxetine-d5.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution (Norfluoxetine-d5 in 50:50 methanol:water).

  • Conditioning: Condition the Oasis MCX (30 mg/cc) cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of elution solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness at approximately 40-45°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

Liquid-Liquid Extraction (LLE)

This is a general protocol that can be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard working solution.

  • Alkalinization: Add a suitable volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., n-butyl chloride, hexane:isoamyl alcohol).

    • Vortex for an extended period (e.g., 10-15 minutes).

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Norfluoxetine and Norfluoxetine-d5.

Table 2: Example LC-MS/MS Parameters [1][2]

ParameterSetting
LC Column C18, e.g., Ascentis Express C18 (75 x 4.6 mm, 2.7 µm)
Mobile Phase A 5 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 95% B) or a shallow gradient
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Norfluoxetine) To be optimized, typically around m/z 296 -> 134
MRM Transition (Norfluoxetine-d5) To be optimized, typically around m/z 301 -> 139
Ion Source Temperature 500°C

Note: The exact MRM transitions for Norfluoxetine and Norfluoxetine-d5 should be optimized on your specific instrument.

References

How to improve sensitivity for norfluoxetine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for norfluoxetine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive and accurate quantification of norfluoxetine in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting norfluoxetine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of norfluoxetine.[1][2][3] Methods using LC-MS/MS have reported lower limits of quantification (LLOQ) in the range of 0.05 to 0.5 ng/mL in human plasma.[1][2]

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for norfluoxetine analysis?

A2: Yes, GC-MS is a viable method for norfluoxetine detection. However, it often requires a derivatization step to improve the volatility and thermal stability of norfluoxetine and enhance sensitivity.[4][5][6][7] Common derivatizing agents include pentafluoropropionic anhydride (PFPA) and acetic anhydride.[4][6][7]

Q3: Is it possible to detect norfluoxetine using HPLC with UV or fluorescence detection?

A3: Yes, HPLC methods with UV or fluorescence detectors can be used, but they may have limitations in terms of sensitivity and selectivity compared to mass spectrometry-based methods.[8][9][10][11][12][13] To enhance sensitivity, especially with fluorescence detection, a pre-column derivatization step with an agent like dansyl chloride or 7-chloro-4-nitrobenzofurazan (NBD-Cl) is often employed.[8][9]

Q4: What are the common challenges in norfluoxetine detection?

A4: Common challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of norfluoxetine in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[14][15]

  • Low Concentrations: Norfluoxetine can be present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Metabolite Interference: Ensuring the method can distinguish norfluoxetine from its parent drug, fluoxetine, and other potential metabolites is crucial.

  • Recovery: Inefficient extraction of norfluoxetine from the sample matrix can lead to underestimation of its concentration.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)

Possible Causes & Solutions:

  • Suboptimal Sample Preparation:

    • Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction [LLE], solid-phase extraction [SPE]) may not be optimal for norfluoxetine.

      • Troubleshooting:

        • Optimize the pH of the sample before extraction to ensure norfluoxetine is in a non-ionized state for better partitioning into the organic solvent (for LLE) or retention on the SPE sorbent.

        • Test different SPE sorbents (e.g., C8, C18, mixed-mode cation exchange) to find the one with the best retention and elution characteristics for norfluoxetine.[10][16]

        • Ensure complete evaporation of the extraction solvent and proper reconstitution in a mobile phase-compatible solvent.

    • Presence of Interfering Substances: Matrix components can co-extract with norfluoxetine and interfere with detection.

      • Troubleshooting:

        • Incorporate a wash step in your SPE protocol to remove polar interferences.

        • Use a more selective extraction technique like supported liquid extraction (SLE).[1]

  • Suboptimal Instrumentation Parameters (LC-MS/MS):

    • Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimized for norfluoxetine.

      • Troubleshooting:

        • Optimize ESI parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for norfluoxetine. Positive ion mode is typically used.[1]

    • Incorrect MRM Transitions: The selected precursor and product ion transitions for multiple reaction monitoring (MRM) may not be the most abundant or specific.

      • Troubleshooting:

        • Perform a product ion scan of the norfluoxetine precursor ion to identify the most intense and specific product ions for MRM. A common transition is m/z 296 → 134.[1]

  • Derivatization Issues (GC-MS):

    • Incomplete Reaction: The derivatization reaction may be incomplete, leading to a low yield of the derivatized analyte.

      • Troubleshooting:

        • Optimize reaction conditions such as temperature, time, and reagent concentration.

        • Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction.

Issue 2: High Variability in Results / Poor Reproducibility

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Manual Extraction Variability: Manual LLE or SPE can introduce variability between samples.

      • Troubleshooting:

        • Use an automated sample preparation system for better consistency.[17]

        • Ensure precise and consistent pipetting of all solutions.

    • Matrix Effects: Variable matrix effects between different samples can lead to inconsistent results.

      • Troubleshooting:

        • Use a stable isotope-labeled internal standard (e.g., norfluoxetine-d5) to compensate for matrix effects and variations in extraction recovery.[14][15]

        • Dilute the sample to reduce the concentration of interfering matrix components.

  • Chromatographic Issues:

    • Peak Tailing or Broadening: Poor peak shape can lead to inaccurate integration and high variability.

      • Troubleshooting:

        • Ensure the mobile phase pH is appropriate for the column and analyte.

        • Check for column contamination or degradation; if necessary, wash or replace the column.

        • Optimize the mobile phase composition and gradient.

Issue 3: No Peak Detected for Norfluoxetine

Possible Causes & Solutions:

  • Analyte Degradation:

    • Improper Sample Storage or Handling: Norfluoxetine may have degraded due to improper storage conditions (e.g., temperature, light exposure).

      • Troubleshooting:

        • Store samples at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.

        • Perform stability studies to assess analyte stability under your experimental conditions.

  • Incorrect Method Parameters:

    • Wrong Detection Wavelength (HPLC-UV) or Excitation/Emission Wavelengths (HPLC-Fluorescence):

      • Troubleshooting:

        • Verify the optimal wavelengths for norfluoxetine or its derivative from literature or by performing a spectral scan.

    • Incorrect Retention Time: The norfluoxetine peak may be eluting at an unexpected time.

      • Troubleshooting:

        • Inject a pure standard of norfluoxetine to confirm its retention time under your chromatographic conditions.

        • Check for any changes in the mobile phase composition, flow rate, or column temperature.

Data Presentation

Table 1: Comparison of Analytical Methods for Norfluoxetine Detection

Analytical MethodSample MatrixSample PreparationDerivatizationLLOQ (ng/mL)Recovery (%)
LC-MS/MS Human PlasmaSupported Liquid Extraction (SLE)None0.05Not Reported
LC-MS Human PlasmaLiquid ChromatographyNone0.50Not Reported
GC-MS Biological SamplesLiquid-Liquid Extraction (LLE)Pentafluoropropionic anhydride (PFPA)25 (µg/L)78
GC-MS Human PlasmaSolid-Phase Extraction (SPE)Trifluoroacetic anhydride1.087
HPLC-Fluorescence Human PlasmaLiquid-Liquid Extraction (LLE)Dansyl chloride~3 (µg/L)Not Reported
HPLC-Fluorescence Human PlasmaLiquid-Liquid Extraction (LLE)7-chloro-4-nitrobenzofurazan (NBD-Cl)0.1~100
HPLC-UV SerumSolid-Phase Extraction (SPE)None10 (nmol/L)96.9

Experimental Protocols

Protocol 1: LC-MS/MS for Norfluoxetine in Human Plasma[1]
  • Sample Preparation (Supported Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard (fluoxetine-d5).

    • Load the sample onto an SLE cartridge.

    • Apply methyl tert-butyl ether to extract the analytes.

    • Elute the analytes from the cartridge.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatography:

    • Column: Synergi 4 µ polar-RP.

    • Mobile Phase: A fast gradient using a suitable mobile phase (details not specified in the abstract).

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection: Tandem mass spectrometry using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Norfluoxetine: m/z 296 → 134.

Protocol 2: GC-MS for Norfluoxetine in Biological Samples[4][7]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize the biological sample (blood, urine, or tissue homogenate).

    • Add an internal standard (fluoxetine-d5).

    • Extract with N-butyl chloride.

    • Separate the organic layer.

    • Evaporate the organic extract to dryness.

  • Derivatization:

    • Add pentafluoropropionic anhydride (PFPA) to the dried extract.

    • Heat to facilitate the reaction.

    • Evaporate the excess derivatizing agent.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • Gas Chromatography:

    • Column: A suitable capillary column (e.g., HP-5MS).[6]

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM).

    • Monitored Ions for Norfluoxetine-PFPA: m/z 117, 176, 280.[4]

Visualizations

Norfluoxetine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (e.g., Norfluoxetine-d5) start->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Option 1 spe Solid-Phase Extraction (SPE) extraction->spe Option 2 evap_recon Evaporation & Reconstitution lle->evap_recon spe->evap_recon analysis_choice Analytical Technique evap_recon->analysis_choice lc_ms LC-MS/MS analysis_choice->lc_ms gc_ms GC-MS analysis_choice->gc_ms data_acq Data Acquisition lc_ms->data_acq derivatization Derivatization (e.g., with PFPA) gc_ms->derivatization derivatization->data_acq quantification Quantification data_acq->quantification results Results quantification->results

A generalized workflow for norfluoxetine detection.

Troubleshooting_Low_Sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Sensitivity / High LOQ cause1 Suboptimal Sample Prep issue->cause1 cause2 Instrument Settings issue->cause2 cause3 Derivatization Issues (GC-MS) issue->cause3 sol1a Optimize Extraction pH cause1->sol1a sol1b Test Different SPE Sorbents cause1->sol1b sol1c Improve Wash Steps cause1->sol1c sol2a Optimize ESI Source cause2->sol2a sol2b Confirm MRM Transitions cause2->sol2b sol3a Optimize Reaction Conditions cause3->sol3a

Troubleshooting logic for low sensitivity in norfluoxetine analysis.

References

Mobile phase optimization for norfluoxetine chromatographic separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of norfluoxetine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for norfluoxetine separation in reversed-phase HPLC?

A common starting point for the reversed-phase HPLC separation of norfluoxetine is a mixture of an acidic aqueous buffer and an organic modifier. A typical composition is a phosphate or acetate buffer at a pH between 2.5 and 4.5, mixed with acetonitrile or methanol. The organic modifier concentration can range from 20% to 50% depending on the column and specific separation requirements. For example, a mobile phase of phosphate buffer (pH 7) and acetonitrile (25:75 v/v) has been used successfully.[1]

Q2: Why is the pH of the mobile phase critical for norfluoxetine analysis?

The pH of the mobile phase is a crucial parameter as it influences the ionization state of norfluoxetine, which is a basic compound.[2][3] At a pH below its pKa, norfluoxetine will be protonated (ionized). Controlling the pH is essential for:

  • Consistent Retention Time: A stable pH ensures a consistent ionization state, leading to reproducible retention times.[3]

  • Improved Peak Shape: Operating at a low pH (e.g., around 3) can suppress the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[4][5][6][7]

Q3: What type of HPLC column is recommended for norfluoxetine separation?

For the reversed-phase separation of norfluoxetine, a C8 or C18 column is commonly used.[8] To minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity silica column that is end-capped.[5] End-capping effectively masks the residual silanol groups on the stationary phase, reducing undesirable secondary interactions.[6]

Q4: My norfluoxetine peak is tailing. What are the common causes and solutions?

Peak tailing for basic compounds like norfluoxetine is a frequent issue in reversed-phase HPLC.[6]

  • Cause: The primary reason is the interaction between the basic analyte and acidic residual silanol groups on the silica surface of the column.[6]

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a lower value, typically between 2.5 and 3.5. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[4][5][7]

    • Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column to reduce the number of available free silanol groups.[5]

    • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, masking them from the analyte.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of norfluoxetine.

Problem 1: Poor Resolution Between Norfluoxetine and Fluoxetine
  • Symptom: The peaks for norfluoxetine and its parent drug, fluoxetine, are not baseline separated.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic modifier to the aqueous buffer. A decrease in the organic solvent percentage will generally increase retention and may improve resolution.
Incorrect Mobile Phase pH Optimize the pH of the mobile phase. A slight adjustment in pH can alter the selectivity between the two compounds.
Inefficient Column Ensure your column is not degraded. If necessary, replace it with a new, high-efficiency column of the same type.
Gradient Elution Not Optimized If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.
Problem 2: Drifting Retention Time
  • Symptom: The retention time for norfluoxetine changes between injections or analytical runs.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate pH measurement and solvent ratios.[1]
Column Not Equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. This is especially important for gradient methods.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Problem 3: Low Signal Intensity or Sensitivity
  • Symptom: The peak for norfluoxetine is very small or not detectable.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Analyte Concentration Concentrate your sample if possible. Ensure the concentration is within the linear range of the method.
Inappropriate Detection Wavelength (UV) The UV detection wavelength for norfluoxetine is typically around 227 nm.[9] Verify your detector is set correctly.
Fluorescence Detection Issues For fluorescence detection, derivatization with an agent like 7-chloro-4-nitrobenzofurazan (NBD-Cl) or dansyl chloride may be necessary to enhance the signal.[2][10][11]
Sample Degradation Ensure proper storage and handling of your samples to prevent degradation of norfluoxetine.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a general method for the separation of norfluoxetine and fluoxetine.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Elution: Isocratic with 70% A and 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase.

Protocol 2: Reversed-Phase HPLC with Fluorescence Detection (with Derivatization)

This protocol is suitable for achieving higher sensitivity.

  • Sample Derivatization:

    • To 1 mL of plasma sample, add an internal standard.

    • Perform a liquid-liquid extraction with n-hexane.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Add the derivatizing agent (e.g., dansyl chloride solution) and incubate.

    • Stop the reaction and inject a portion of the mixture.

  • Column: C8 or C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1 M nitric acid, pH 3.0.[2][10]

    • B: Acetonitrile.

  • Elution: Gradient elution may be required to separate the derivatized products from interfering peaks. A typical gradient could be starting with 30% B, increasing to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for dansyl derivatives, Ex: ~340 nm, Em: ~525 nm).

Visualizations

TroubleshootingWorkflow problem problem check check solution solution path path start Problem: Peak Tailing check_pH Is mobile phase pH low (2.5-3.5)? start->check_pH adjust_pH Adjust mobile phase pH to 2.5-3.5 check_pH->adjust_pH No check_column Is an end-capped column in use? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_overload Is sample concentration too high? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute the sample check_overload->dilute_sample Yes add_modifier Consider adding a competing base (e.g., TEA) check_overload->add_modifier No dilute_sample->add_modifier end Peak shape improved add_modifier->end ExperimentalWorkflow step step substep substep decision decision output output prep Sample Preparation Dilute in mobile phase or perform extraction and derivatization hplc HPLC System Setup Column: C18 or C8 Mobile Phase: Buffered ACN/MeOH Set Flow Rate & Temp prep->hplc injection Inject Sample hplc->injection detection Detection injection->detection is_uv UV? detection->is_uv uv_params Set wavelength to ~227 nm is_uv->uv_params Yes is_fluorescence Fluorescence? is_uv->is_fluorescence No data_acq Data Acquisition & Analysis uv_params->data_acq fluorescence_params Set appropriate Ex/Em wavelengths for derivative is_fluorescence->fluorescence_params Yes is_fluorescence->data_acq No fluorescence_params->data_acq

References

Technical Support Center: Norfluoxetine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of Norfluoxetine-d5 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for Norfluoxetine-d5 in reverse-phase HPLC?

Peak tailing for Norfluoxetine-d5, a basic amine, in reverse-phase HPLC is often attributed to strong interactions between the analyte and the stationary phase. The primary cause is the interaction of the protonated amine groups of Norfluoxetine-d5 with acidic silanol groups on the surface of the silica-based column packing material. These interactions lead to secondary retention mechanisms, resulting in broad and asymmetric peaks. Other contributing factors can include column contamination, low mobile phase pH, and inappropriate solvent selection.

Q2: How does the pH of the mobile phase affect the peak shape of Norfluoxetine-d5?

The pH of the mobile phase plays a critical role in the chromatography of basic compounds like Norfluoxetine-d5. At a low pH (typically below the pKa of the analyte, which is around 10-11 for the secondary amine), Norfluoxetine-d5 will be fully protonated. While this ensures good solubility in the aqueous mobile phase, the positively charged analyte can strongly interact with any exposed, negatively charged silanol groups on the silica support, leading to significant peak tailing. Increasing the mobile phase pH can suppress the ionization of the silanol groups, thereby reducing these unwanted interactions and improving peak shape.

Q3: Can the choice of buffer and its concentration impact peak tailing?

Yes, the buffer type and concentration are crucial. A buffer is used to maintain a constant pH on the column. The buffer concentration should be sufficient to overcome the buffering capacity of the silica surface and the analyte itself, typically in the range of 10-50 mM. The choice of buffer salt can also influence peak shape; for instance, phosphate buffers are commonly used and can effectively mask silanol groups.

Q4: Are there any mobile phase additives that can help reduce peak tailing for basic compounds?

To improve the peak shape of basic analytes like Norfluoxetine-d5, it is common to add a competing base to the mobile phase. This additive, often referred to as a "tailing suppressor," is a small, basic compound that is added in a relatively high concentration. It competes with the analyte for the active silanol sites on the stationary phase, effectively masking them and reducing the opportunity for the analyte to interact and cause tailing. A common choice is triethylamine (TEA) at a concentration of around 0.1-0.5% (v/v).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with Norfluoxetine-d5.

Initial Assessment Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed for Norfluoxetine-d5 check_column Check Column Health (Age, Previous Use) start->check_column check_mobile_phase Review Mobile Phase (pH, Buffer, Additives) start->check_mobile_phase is_ph_optimal Is pH appropriate? (e.g., 3-7) check_mobile_phase->is_ph_optimal has_additive Is a competing base present? (e.g., TEA) is_ph_optimal->has_additive Yes adjust_ph Adjust Mobile Phase pH is_ph_optimal->adjust_ph No solution Problem Resolved has_additive->solution Yes add_additive Add Competing Base (e.g., 0.1% TEA) has_additive->add_additive No adjust_ph->check_mobile_phase add_additive->check_mobile_phase

Caption: A flowchart for systematically troubleshooting peak tailing.

Detailed Troubleshooting Steps

Issue: Asymmetric peak shape (tailing) for Norfluoxetine-d5.

Potential Cause Recommended Action Expected Outcome
Secondary Interactions with Silanol Groups 1. Increase Mobile Phase pH: Adjust the mobile phase to a mid-range pH (e.g., 6-7.5) to reduce the ionization of silanol groups. Ensure the pH is compatible with the column's operating range. 2. Add a Competing Base: Incorporate an amine modifier like triethylamine (TEA) or N,N-dimethyloctylamine into the mobile phase at a concentration of 10-25 mM.Improved peak symmetry (reduced tailing factor).
Inadequate Buffering Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to maintain a consistent pH environment on the column.More stable retention times and better peak shape.
Column Contamination or Degradation 1. Column Wash: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove strongly retained contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix. 3. Replace Column: If the column is old or has been used extensively with complex matrices, it may be irreversibly damaged.Restoration of peak shape and performance.
Low Mobile Phase Ionic Strength Increase Ionic Strength: Increasing the concentration of the buffer salt can help to shield the charged sites on both the analyte and the stationary phase, reducing unwanted interactions.Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Norfluoxetine-d5

This protocol outlines a systematic approach to optimizing the mobile phase to mitigate peak tailing.

Objective: To improve the peak shape of Norfluoxetine-d5 by adjusting the mobile phase pH and adding a competing base.

Materials:

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Norfluoxetine-d5 standard solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for pH adjustment)

  • Triethylamine (TEA)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A to 40% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • pH Adjustment Experiment:

    • Prepare a series of mobile phase A solutions with different pH values (e.g., pH 3, 4.5, 6, and 7.5) using appropriate buffers like ammonium acetate or phosphate buffer.

    • Inject the Norfluoxetine-d5 standard under each pH condition and record the chromatograms.

    • Analyze the peak tailing factor for each run.

  • Competing Base Additive Experiment:

    • Using the optimal pH determined in the previous step, prepare a mobile phase A containing 0.1% (v/v) TEA.

    • Equilibrate the column with the new mobile phase.

    • Inject the Norfluoxetine-d5 standard and record the chromatogram.

    • Compare the peak shape with and without the TEA additive.

Data Analysis:

Summarize the tailing factor and retention time for each experimental condition in a table.

Mobile Phase Condition pH Tailing Factor Retention Time (min)
0.1% Formic Acid~2.72.14.5
20 mM Ammonium Acetate4.51.84.8
20 mM Ammonium Acetate6.01.45.2
20 mM Ammonium Acetate7.51.25.5
20 mM Ammonium Acetate, pH 7.5 + 0.1% TEA7.51.15.4

Note: The data presented in this table is illustrative and will vary depending on the specific column and HPLC system used.

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for Norfluoxetine-d5.

G cluster_1 Analyte-Stationary Phase Interactions cluster_silica Silica Surface cluster_mobile_phase Mobile Phase silanol Deprotonated Silanol Group (Si-O⁻) interaction Ionic Interaction silanol->interaction competition Competitive Binding silanol->competition norfluoxetine Protonated Norfluoxetine-d5 (R₃N⁺H) norfluoxetine->interaction causes elution Symmetrical Peak Elution norfluoxetine->elution tea Protonated TEA (Et₃N⁺H) tea->competition Peak Tailing Peak Tailing interaction->Peak Tailing competition->elution leads to

Caption: Interactions at the silica surface causing peak tailing.

Technical Support Center: Troubleshooting Retention Time Shifts for Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norfluoxetine-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to retention time shifts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts for Norfluoxetine-d5?

Retention time (RT) shifts in liquid chromatography (LC) for Norfluoxetine-d5 can be broadly categorized into two main areas: chromatographic/chemical issues and system/physical issues.[1]

Chromatographic/Chemical Issues:

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase, such as incorrect solvent ratios or pH, can significantly impact the retention of Norfluoxetine-d5.[1][2][3] The stability of the mobile phase is also crucial; volatile components can evaporate over time, altering the composition and affecting retention.[1]

  • Column Chemistry: The stationary phase of the column can degrade over time, especially under harsh pH or high-temperature conditions.[4][5] Lot-to-lot variability in columns can also lead to shifts in retention.[5]

  • Sample Solvent: Injecting Norfluoxetine-d5 in a solvent that is significantly stronger or weaker than the mobile phase can cause RT shifts and poor peak shape.[2][6][7]

  • Column Contamination: Buildup of matrix components from the sample onto the column can alter its chemistry and lead to retention time changes.[7][8]

System/Physical Issues:

  • Flow Rate Fluctuation: Inconsistent flow rates from the pump are a primary cause of RT shifts.[1][2][7] This can be due to leaks, worn pump seals, faulty check valves, or air bubbles in the system.[2][7]

  • Temperature Variation: Changes in column temperature can significantly affect retention time.[4][6][9][10][11] An increase in temperature generally leads to a decrease in retention time.[9][10][11] Inconsistent oven temperature or fluctuations in ambient room temperature (if a column oven is not used) can cause drift.[2][6]

  • System Dead Volume: Changes in the system's dead volume, for instance, due to changes in tubing, can alter retention times.[6]

Q2: My Norfluoxetine-d5 peak is suddenly eluting much earlier than expected. What should I check first?

An early elution of all peaks, including Norfluoxetine-d5, often points to a problem with the flow rate or a stronger than intended mobile phase.[7][12] If only the Norfluoxetine-d5 peak is shifting, it is more likely a chemical or column-related issue.[1]

A systematic approach is to first check if the unretained peak (t0) is also shifting.[1] If t0 is variable, the issue is likely system-related (e.g., flow rate). If t0 is constant, the problem is more likely chromatographic (e.g., mobile phase composition, column chemistry).[1]

Q3: Can the stability of Norfluoxetine-d5 itself cause retention time shifts?

Norfluoxetine-d5 is a stable isotopically labeled compound and is generally stable under typical analytical conditions.[13][14][15] Therefore, it is unlikely that the degradation of the analyte itself is the primary cause of retention time shifts. The focus of troubleshooting should be on the chromatographic system and method parameters.

Troubleshooting Guides

Guide 1: Systematic Investigation of Retention Time Shifts

This guide provides a step-by-step workflow to diagnose and resolve retention time shifts for Norfluoxetine-d5.

Troubleshooting Workflow for Retention Time Shifts

G start Retention Time Shift Observed for Norfluoxetine-d5 check_t0 Is the unretained peak (t0) also shifting? start->check_t0 system_issue System/Physical Issue Likely check_t0->system_issue Yes chemical_issue Chromatographic/Chemical Issue Likely check_t0->chemical_issue No check_flow_rate Verify Flow Rate: - Check for leaks - Inspect pump seals and check valves - Degas mobile phase system_issue->check_flow_rate check_temp Verify Column Temperature: - Ensure column oven is stable - Check for ambient temperature fluctuations system_issue->check_temp check_mobile_phase Verify Mobile Phase: - Prepare fresh mobile phase - Confirm correct composition and pH chemical_issue->check_mobile_phase check_column Inspect Column: - Check for contamination (flush/clean) - Consider column aging - Test with a new column chemical_issue->check_column check_sample Verify Sample Preparation: - Ensure sample solvent is compatible with mobile phase chemical_issue->check_sample resolve Issue Resolved check_flow_rate->resolve check_temp->resolve check_mobile_phase->resolve check_column->resolve check_sample->resolve G cluster_system System Issues cluster_chemical Chromatographic Issues flow_rate Flow Rate Inaccuracy rt_shift Retention Time Shift for Norfluoxetine-d5 flow_rate->rt_shift temperature Temperature Fluctuations temperature->rt_shift leaks System Leaks leaks->flow_rate pump_seals Worn Pump Seals pump_seals->flow_rate check_valves Faulty Check Valves check_valves->flow_rate mobile_phase Mobile Phase Composition/pH mobile_phase->rt_shift column_chem Column Degradation column_chem->rt_shift sample_solvent Sample Solvent Mismatch sample_solvent->rt_shift contamination Column Contamination contamination->column_chem

References

Minimizing cross-contamination in norfluoxetine sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-contamination during the analysis of norfluoxetine.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during norfluoxetine analysis.

Issue: High Background Signal or Carryover Detected in Blank Injections

A high background signal or the presence of norfluoxetine in a blank injection following a high-concentration sample is a clear indicator of carryover. This can significantly impact the accuracy of your results, especially for low-concentration samples.

Troubleshooting Workflow:

  • Confirm the Carryover: Inject a series of blank samples immediately after a high-concentration norfluoxetine standard or sample. If the peak corresponding to norfluoxetine appears in the first blank and decreases in subsequent blanks, carryover is confirmed. If the signal remains constant across multiple blanks, it may indicate a contaminated solvent or mobile phase.[1]

  • Isolate the Source: Systematically isolate components of the LC-MS system to pinpoint the source of the carryover.

    • Injector/Autosampler: This is the most common source of carryover.[2]

    • Column: The analytical column can retain the analyte.

    • System Tubing and Connections: Residue can accumulate in tubing, fittings, and valves.

  • Implement Corrective Actions: Based on the identified source, follow the appropriate cleaning and prevention protocols outlined below.

Visualizing the Troubleshooting Workflow for High Blank Signals

TroubleshootingWorkflow start High Blank Signal Detected confirm_carryover Inject Multiple Blanks start->confirm_carryover is_carryover Signal Decreases in Subsequent Blanks? confirm_carryover->is_carryover contaminated_solvent Check Solvents & Mobile Phases for Contamination is_carryover->contaminated_solvent No isolate_source Isolate System Components is_carryover->isolate_source Yes end Problem Resolved contaminated_solvent->end check_injector Bypass Injector/Column isolate_source->check_injector injector_issue Carryover Persists? check_injector->injector_issue clean_injector Implement Injector Cleaning Protocol injector_issue->clean_injector Yes column_issue Carryover Eliminated? injector_issue->column_issue No clean_injector->end clean_column Implement Column Cleaning Protocol column_issue->clean_column Yes system_issue Check System Tubing and Connections column_issue->system_issue No clean_column->end system_issue->end

Troubleshooting workflow for high blank signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of norfluoxetine cross-contamination in an LC-MS system?

A1: The primary sources of cross-contamination for a basic compound like norfluoxetine include:

  • Autosampler Needle and Injection Valve: Adsorption of the analyte to the surfaces of the needle, rotor seals, and sample loop is a major contributor to carryover.

  • Analytical Column: Strong retention of the basic norfluoxetine molecule on the stationary phase can lead to its gradual release in subsequent runs.

  • Transfer Tubing and Fittings: Dead volumes and surface interactions within the fluidic path can trap and later release the analyte.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or wash solutions can introduce a constant background of the analyte.

  • Improperly Cleaned Glassware and Sample Vials: Residual norfluoxetine from previous preparations can be a source of contamination.

Visualizing Common Sources of Cross-Contamination

ContaminationSources cluster_LC_System LC-MS System cluster_External External Sources Autosampler Autosampler (Needle, Valve, Loop) Column Analytical Column Tubing Tubing & Fittings Solvents Solvents & Reagents Solvents->Autosampler Glassware Glassware & Vials Analyte Norfluoxetine Sample Glassware->Analyte Analyte->Autosampler Analyte->Column Analyte->Tubing

Common sources of norfluoxetine cross-contamination.

Q2: What are the most effective wash solutions for the autosampler to minimize norfluoxetine carryover?

A2: Norfluoxetine is a basic compound, and its carryover is often addressed by using wash solutions that can effectively solubilize and remove it from system surfaces. A combination of organic and acidic or basic washes is generally most effective. For basic compounds like norfluoxetine, an acidic wash can protonate the amine group, increasing its solubility in aqueous solutions and reducing its interaction with surfaces.

Table 1: Comparison of Autosampler Wash Solutions for Carryover Reduction of Basic Analytes

Wash Solution CompositionAnalyte TypeObserved Carryover ReductionReference
50% Acetonitrile / 50% WaterBasic Drug (Granisetron)Baseline Performance[2]
100% AcetonitrileBasic Drug (Granisetron)Increased Carryover vs. Aqueous Mix[2]
100% MethanolBasic Drug (Granisetron)Less Carryover than 100% ACN[2]
Mobile Phase with Ammonium HydroxideBasic Drug (Omeprazole)Carryover below 0.0005%[3]
50% Formic Acid (Wash A) and Methanol (Wash B)Basic Drug (Tulathromycin)Significant Reduction[4]
TrifluoroethanolPeptides and ProteinsSignificant Reduction[5]

Note: The effectiveness of a wash solution is highly dependent on the specific analyte and the LC-MS system. It is recommended to test different compositions to find the optimal solution for your method.

Q3: Is there a recommended experimental protocol for cleaning an LC-MS system after norfluoxetine analysis?

A3: Yes, a systematic cleaning protocol is crucial. The following is a general guide that can be adapted to your specific instrumentation.

Experimental Protocol: LC-MS System Cleaning for Norfluoxetine Analysis

Objective: To thoroughly clean the LC-MS system to remove residual norfluoxetine and prevent cross-contamination.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Isopropanol (IPA)

  • Formic Acid (FA), high purity

  • Ammonium Hydroxide (NH₄OH), high purity (optional, for stubborn basic residues)

  • A blank column or a union to replace the analytical column during flushing.

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a union or a blank column.

    • Divert the flow from the MS detector to waste.

  • Injector and Sample Loop Cleaning:

    • Prepare a fresh wash solution. A recommended starting point is a mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Set the autosampler to perform multiple injections of this wash solution (e.g., 5-10 injections of a large volume).

    • Purge the autosampler syringe and needle with the wash solution multiple times.

  • LC Pump and Tubing Flush:

    • Step 3.1: Organic Flush: Flush all pump channels with 100% Acetonitrile for at least 30 minutes at a moderate flow rate (e.g., 0.5-1.0 mL/min).

    • Step 3.2: Isopropanol Flush: Flush the system with 100% Isopropanol for 30 minutes. IPA is effective at removing strongly adsorbed organic residues.

    • Step 3.3: Acidic Wash: Prepare a solution of 5% Formic Acid in Water. Flush the system with this solution for 30-60 minutes. This is particularly effective for removing basic compounds like norfluoxetine.

    • Step 3.4: Water Rinse: Flush the system thoroughly with LC-MS grade water for at least 30 minutes to remove the acid.

    • Step 3.5: Mobile Phase Equilibration: Re-introduce your mobile phases and allow the system to equilibrate until the baseline is stable.

  • MS Source Cleaning (if necessary):

    • If contamination is suspected in the mass spectrometer source, follow the manufacturer's guidelines for cleaning the ion source components (e.g., capillary, cone).

  • System Re-equilibration and Blank Run:

    • Re-install the analytical column.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Perform a series of blank injections to confirm that the carryover has been eliminated.

Q4: How can I prevent the adsorption of norfluoxetine to sample vials and plates?

A4: To minimize adsorption to container surfaces:

  • Use Polypropylene Vials/Plates: Polypropylene is often preferred over glass for basic compounds as it can have fewer active sites for adsorption.

  • Sample Diluent Composition: Acidify your sample diluent (e.g., with 0.1% formic acid) to keep norfluoxetine in its protonated, more soluble form.

  • Minimize Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) to reduce potential interactions with the container surface.

Q5: What are the recommended storage conditions for norfluoxetine stock solutions and samples?

A5: For long-term stability, norfluoxetine stock solutions should be stored at -20°C or -80°C. Prepared samples in the autosampler are typically stable for a shorter period, and it is best practice to keep the autosampler tray cooled (e.g., 4-10°C) to prevent degradation and solvent evaporation. Always refer to the supplier's recommendations for specific storage conditions of standards.

References

Technical Support Center: Isotopic Purity Assessment of Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isotopic purity assessment of Norfluoxetine-d5.

Frequently Asked Questions (FAQs)

Q1: What is Norfluoxetine-d5 and why is its isotopic purity important?

Norfluoxetine-d5 is a deuterated form of norfluoxetine, the major active metabolite of the antidepressant fluoxetine. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of norfluoxetine in biological samples.[1][2]

The isotopic purity of Norfluoxetine-d5 is a critical parameter that defines the percentage of the molecule containing the desired five deuterium atoms. High isotopic purity is essential to minimize interference from unlabeled (d0) or lesser-deuterated (d1-d4) isotopologues in the analytical signal of the target analyte, which could lead to inaccurate quantification.[3]

Q2: What are the common methods for determining the isotopic purity of Norfluoxetine-d5?

The most common and reliable methods for determining the isotopic purity of deuterated compounds like Norfluoxetine-d5 are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly high-resolution mass spectrometry (HRMS), which can resolve the different isotopic peaks and allow for the calculation of their relative abundances.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to determine the degree of deuteration at specific sites in the molecule.[7][8]

Q3: What is a typical acceptable isotopic purity for Norfluoxetine-d5?

For use as an internal standard in quantitative assays, a high isotopic enrichment is required. Typically, an isotopic purity of ≥98% for the desired deuterated species (d5) is recommended.[3] Commercially available Norfluoxetine-d5 often specifies a purity of ≥99% for the sum of deuterated forms (d1-d5).[1]

Q4: Can the deuterated internal standard interfere with the analyte signal?

Yes, this is a phenomenon known as "crosstalk." It can occur if the isotopic purity of the deuterated internal standard is not sufficiently high. The presence of a significant amount of the unlabeled analyte (d0) in the internal standard solution can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[3]

Quantitative Data Presentation

The isotopic distribution of a batch of Norfluoxetine-d5 can be determined by mass spectrometry. The following table summarizes a representative isotopic distribution.

IsotopologueChemical FormulaRelative Abundance (%)
d0 (unlabeled)C₁₆H₁₆F₃NO< 0.1
d1C₁₆H₁₅DF₃NO0.1
d2C₁₆H₁₄D₂F₃NO0.2
d3C₁₆H₁₃D₃F₃NO0.5
d4C₁₆H₁₂D₄F₃NO1.2
d5C₁₆H₁₁D₅F₃NO98.0

Isotopic Purity Calculation:

Isotopic Purity (%) = [ (Intensity of d5 peak) / (Sum of intensities of all isotopic peaks) ] x 100

Experimental Protocols

Isotopic Purity Determination by LC-MS

This protocol outlines a general procedure for determining the isotopic purity of Norfluoxetine-d5 using LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of Norfluoxetine-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and separation of isotopic peaks.[4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode to acquire the full isotopic profile.

  • Mass Range: A range that includes the masses of all expected isotopologues (e.g., m/z 290-310 for the protonated molecules).

3. Data Analysis:

  • Acquire the mass spectrum of the Norfluoxetine-d5 sample.

  • Identify the peaks corresponding to the different isotopologues (d0 to d5).

  • Integrate the peak area or measure the peak intensity for each isotopologue.

  • Calculate the relative abundance of each isotopologue.

  • Calculate the overall isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Isotopic Purity Determination by ¹H NMR Spectroscopy

This protocol provides a method to assess the degree of deuteration using ¹H NMR.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Norfluoxetine-d5.

  • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H (Proton).

  • Pulse Sequence: A standard single-pulse experiment.

3. Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the residual protons at the deuterated positions.

  • Integrate a signal from a non-deuterated position on the molecule to use as a reference.

  • The isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of the reference proton signal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution of isotopic peaks in MS Insufficient mass spectrometer resolution.Use a high-resolution mass spectrometer (Q-TOF, Orbitrap). Increase the resolution setting on the instrument.
High background noise.Subtract a background spectrum from the sample spectrum.[6] Optimize sample preparation to reduce matrix effects.
Chromatographic separation of isotopologues The deuterium labeling affects the chromatographic retention time (isotopic effect).[9]This is more common with a high number of deuterium atoms. If separation occurs, ensure that the integration window for the internal standard in quantitative assays includes all eluting isotopic peaks.
Inaccurate isotopic purity calculation Incorrect peak integration.Manually review and adjust peak integration to ensure accuracy.
Contribution from natural abundance of isotopes (e.g., ¹³C).Use software that can correct for the natural isotopic abundance of all elements in the molecule.
Incorrect instrument calibration.Calibrate the mass spectrometer before analysis to ensure mass accuracy.[4]
Low observed isotopic purity The material itself has low isotopic enrichment.Contact the supplier and request the certificate of analysis for the specific lot.
In-source hydrogen-deuterium exchange.Optimize the ion source conditions (e.g., temperature, voltages) to minimize exchange.
Interference from unlabeled analyte in the internal standard Low isotopic purity of the deuterated standard.Analyze the deuterated internal standard solution alone to quantify the contribution of the unlabeled analyte. This contribution can then be subtracted from the measured analyte signal in samples.[3]

Visualizations

Experimental_Workflow Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_ms Prepare Norfluoxetine-d5 solution (1 µg/mL) lcms LC-MS Analysis (HRMS) prep_ms->lcms prep_nmr Dissolve Norfluoxetine-d5 in deuterated solvent nmr NMR Analysis (¹H or ²H) prep_nmr->nmr integrate_ms Integrate Isotopic Peaks lcms->integrate_ms integrate_nmr Integrate Proton Signals nmr->integrate_nmr calculate Calculate Isotopic Purity integrate_ms->calculate integrate_nmr->calculate report Isotopic Purity Report calculate->report

Caption: Workflow for Norfluoxetine-d5 isotopic purity determination.

Troubleshooting_Logic Troubleshooting Logic for Low Isotopic Purity start Low Isotopic Purity Observed check_coa Check Certificate of Analysis start->check_coa coa_ok Purity Specification Met? check_coa->coa_ok contact_supplier Contact Supplier coa_ok->contact_supplier No check_method Review Analytical Method coa_ok->check_method Yes resolve Issue Resolved contact_supplier->resolve check_ms Check MS Resolution & Calibration check_method->check_ms check_integration Verify Peak Integration check_ms->check_integration check_exchange Investigate H/D Exchange check_integration->check_exchange check_exchange->resolve

Caption: Troubleshooting flowchart for low isotopic purity results.

References

Validation & Comparative

A Comparative Guide to Norfluoxetine-d5 and Other Internal Standards for Fluoxetine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fluoxetine and its active metabolite, norfluoxetine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of Norfluoxetine-d5, a deuterated internal standard, with other commonly used alternatives, supported by experimental data from various studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as Norfluoxetine-d5, are widely considered the "gold standard" in mass spectrometry-based bioanalysis.[1][2] By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. This subtle modification has minimal impact on the chemical properties, enabling the SIL internal standard to effectively compensate for variations in extraction recovery, matrix effects, and instrument response.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented in scientific literature. While structural analogs like protriptyline or amitriptyline can correct for some variability, they often have different retention times and are affected differently by matrix effects, which can compromise the accuracy and precision of the results.[1]

Quantitative Performance of Deuterated Internal Standards

The following table summarizes the performance of deuterated internal standards for the analysis of fluoxetine and norfluoxetine from various LC-MS/MS and GC-MS studies.

ParameterFluoxetine-d5 / Norfluoxetine-d5Fluoxetine-d6Notes
Linearity (r²) >0.998[4][5]---Demonstrates a strong correlation between concentration and instrument response.
Intra-day Precision (%CV) <15%[5][6]3.13 - 9.61%Indicates high repeatability of measurements within the same day.
Inter-day Precision (%CV) <15%[5][6]3.13 - 9.61%Shows excellent reproducibility of the method across different days.
Accuracy (% Nominal) 90.40 - 102.77%[5]97.98 - 110.44%Reflects the closeness of the measured value to the true value.
Mean Recovery 85% (Fluoxetine), 78% (Norfluoxetine)[4]---Indicates the efficiency of the extraction process.
Matrix Effect Acceptable with CV <15%[5]---Shows effective compensation for ion suppression or enhancement.[5][7]
Quantitative Performance of Non-Deuterated Internal Standards

The table below presents data for commonly used non-deuterated internal standards. It is important to note that this data is derived from different analytical methods (e.g., HPLC-UV, GC-MS) and may not be directly comparable to the LC-MS/MS data for deuterated standards.

ParameterProtriptyline (HPLC-UV)Amitriptyline (LC-MS/MS)Diphenhydramine (GC-MS)
Linearity (r) 0.951 (Fluoxetine), 0.917 (Norfluoxetine)---0.994 - 0.997
Precision (%CV) 2 - 7%<15%---
Accuracy (% Nominal) ---±15%---
Mean Recovery 62% (Fluoxetine), 70% (Norfluoxetine)---91 - 98%

Key Advantages of Norfluoxetine-d5

The use of a deuterated internal standard like Norfluoxetine-d5 offers several distinct advantages over structural analogs:

  • Co-elution: Deuterated standards typically co-elute with the analyte, ensuring that both are subjected to the same matrix effects at the same time.[3]

  • Improved Precision and Accuracy: By more effectively compensating for analytical variability, deuterated standards lead to more precise and accurate quantification.[1][2]

  • Reduced Method Development Time: The predictable behavior of deuterated standards can simplify and shorten the method development and validation process.

While deuterated standards are generally preferred, potential issues such as isotopic exchange or chromatographic shifts in some cases should be considered during method development.[7]

Fluoxetine's Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine exerts its therapeutic effect by selectively inhibiting the reuptake of the neurotransmitter serotonin from the synaptic cleft. This leads to an increased concentration of serotonin, enhancing its activity on postsynaptic receptors.

fluoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds signal Neuronal Signal receptor->signal Activates fluoxetine Fluoxetine fluoxetine->sert Blocks

Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synapse.

Experimental Protocols

Below is a representative experimental protocol for the quantification of fluoxetine and norfluoxetine in human plasma using a deuterated internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of Norfluoxetine-d5 (or Fluoxetine-d5) in methanol.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Fluoxetine: e.g., m/z 310 -> 148

    • Norfluoxetine: e.g., m/z 296 -> 134

    • Norfluoxetine-d5: e.g., m/z 301 -> 139

Workflow for Method Validation

validation_workflow start Method Development linearity Linearity & Range start->linearity precision Precision (Intra- & Inter-day) start->precision accuracy Accuracy start->accuracy recovery Extraction Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability validation_report Validation Report linearity->validation_report precision->validation_report accuracy->validation_report recovery->validation_report matrix_effect->validation_report stability->validation_report

Caption: A typical workflow for the validation of a bioanalytical method.

Conclusion

For the quantitative analysis of fluoxetine and norfluoxetine, the use of a deuterated internal standard such as Norfluoxetine-d5 is highly recommended. Experimental data consistently demonstrates that stable isotope-labeled internal standards provide superior accuracy, precision, and reliability by effectively compensating for analytical variability, especially matrix effects. While non-deuterated structural analogs can be used, they are more likely to introduce inaccuracies and require more extensive validation to ensure their suitability. Therefore, for robust and high-quality bioanalytical data, Norfluoxetine-d5 represents the more reliable choice.

References

Method Validation for Norfluoxetine Analysis: A Comparative Guide to Internal Standard Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the accurate and precise quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. A critical component of robust bioanalytical methods is the use of a stable isotope-labeled internal standard (SIL-IS). Here, we focus on the performance of Norfluoxetine-d5 and compare it with alternative internal standards. The information presented is based on established regulatory guidelines and published analytical methods.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly with complex biological matrices, an internal standard (IS) is indispensable. It is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. An ideal IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer. A stable isotope-labeled version of the analyte, such as Norfluoxetine-d5, is considered the "gold standard" as it behaves nearly identically to the analyte during extraction and ionization.

Comparison of Norfluoxetine-d5 and Alternative Internal Standards

While Norfluoxetine-d5 is an ideal choice, other compounds have been utilized as internal standards in norfluoxetine assays. This section compares the advantages and disadvantages of Norfluoxetine-d5 against a common alternative, protriptyline, a tricyclic antidepressant.

Internal StandardAdvantagesDisadvantages
Norfluoxetine-d5 - Structural Analogue: Closely mimics the chemical and physical properties of norfluoxetine, leading to similar extraction recovery and ionization efficiency. - Co-elution: Chromatographically co-elutes with norfluoxetine, providing the most accurate compensation for matrix effects. - Reduced Variability: Minimizes variability in sample preparation and instrument response.[1][2]- Cost: Generally more expensive than non-isotopically labeled internal standards. - Availability: May have more limited commercial availability compared to common pharmaceuticals.
Protriptyline - Cost-Effective: More readily available and less expensive than a deuterated standard. - Commercially Available: Widely available as a standard pharmaceutical compound.- Different Chemical Structure: As a tricyclic antidepressant, its chemical properties differ from norfluoxetine, which can lead to variations in extraction efficiency and chromatographic behavior.[3] - Potential for Differential Matrix Effects: May not experience the same degree of ion suppression or enhancement as norfluoxetine, potentially compromising accuracy. - Chromatographic Separation: Requires chromatographic conditions that provide adequate separation from norfluoxetine and other potential interferences.

Experimental Protocols for Accuracy and Precision Validation

The following protocols are based on a typical LC-MS/MS method for the quantification of norfluoxetine in human plasma, incorporating Norfluoxetine-d5 as the internal standard. These procedures align with the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[1][2][4]

Preparation of Stock and Working Solutions
  • Norfluoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve norfluoxetine hydrochloride in methanol.

  • Norfluoxetine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfluoxetine-d5 hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the norfluoxetine stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Norfluoxetine-d5 stock solution in a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL Norfluoxetine-d5 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Norfluoxetine: m/z 296.2 → 134.3

      • Norfluoxetine-d5: m/z 301.2 → 139.3

Accuracy and Precision Assessment

Accuracy and precision are evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Within-Run (Intra-Day) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Between-Run (Inter-Day) Accuracy and Precision: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.

Acceptance Criteria (as per FDA and ICH M10 Guidelines):

  • The mean concentration should be within ±15% of the nominal value for each QC level (except for LLOQ, which should be within ±20%).

  • The coefficient of variation (%CV) should not exceed 15% for each QC level (except for LLOQ, where it should not exceed 20%).[5][6][7]

Performance Data with Norfluoxetine-d5

The following tables summarize representative data for a method validation of norfluoxetine using Norfluoxetine-d5 as the internal standard.

Table 1: Within-Run (Intra-Day) Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.08108.08.5
Low3.02.9197.06.2
Medium3031.2104.04.1
High8078.998.63.5
Table 2: Between-Run (Inter-Day) Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.12112.010.2
Low3.02.9899.37.8
Medium3030.9103.05.5
High8081.1101.44.8

Visualizing the Workflow

The following diagrams illustrate the key workflows in the method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample is_add Add Norfluoxetine-d5 (IS) in Acetonitrile plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report accuracy_precision_workflow cluster_qcs Quality Control Samples cluster_validation Validation Runs cluster_criteria Acceptance Criteria LLOQ LLOQ IntraDay Within-Run (n=5) LLOQ->IntraDay InterDay Between-Run (3 runs) LLOQ->InterDay Low Low QC Low->IntraDay Low->InterDay Mid Medium QC Mid->IntraDay Mid->InterDay High High QC High->IntraDay High->InterDay Accuracy Accuracy: ±15% (±20% for LLOQ) IntraDay->Accuracy Precision Precision: ≤15% CV (≤20% for LLOQ) IntraDay->Precision InterDay->Accuracy InterDay->Precision

References

Establishing Linearity of Norfluoxetine-d5 Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity of a calibration curve is a critical step in bioanalytical method validation. This ensures that the response of an analytical instrument is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative overview of methods for establishing the linearity of calibration curves for Norfluoxetine-d5, a commonly used internal standard in the analysis of the antidepressant drug fluoxetine and its active metabolite, norfluoxetine.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For bioanalytical methods, this is typically demonstrated by a linear regression analysis of the calibration curve, which should have a correlation coefficient (r²) of ≥ 0.99.

Comparison of Analytical Methods and Linearity Data

The following table summarizes linearity data for norfluoxetine from various studies, which is indicative of the performance expected for its deuterated analog, Norfluoxetine-d5, used as an internal standard. Different analytical techniques and sample matrices are compared.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
GC-MSBlood, Urine, Tissue50 - 1000 µg/L0.998 - 0.999[1][2]
LC-MS/MSOvine Plasma1 - 500 ng/mL≥ 0.989[3]
LC-MS/MSHuman Plasma0.15 - (not specified) ng/mLNot specified[4]
HPLC-UVSerum50 - 1000 µg/LNot specified[5]
GC/MS (chiral)Urine, Plasma50 - 500 ng/mL0.994 - 0.997[6]
LC-MS/MSHuman Plasma0.25 - 50 ng/mL0.999[7][8][9][10]
LC-MS/MSHuman Plasma2 - 30 ng/mL> 0.998[11][12]
NACEHuman Urine(Detection limit 10 µg/L)Not specified[13]
LC-MS/MSDried Blood Spots10 - 750 ng/mLNot specified[14]
LC-FluorescencePlasma25 - 800 µg/LNot specified[15]

Experimental Protocols

A generalized experimental protocol for establishing the linearity of a Norfluoxetine-d5 calibration curve using LC-MS/MS is detailed below. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9][10][11][12]

Objective:

To establish the linearity of the analytical method for the quantification of Norfluoxetine by preparing a calibration curve with its deuterated internal standard, Norfluoxetine-d5.

Materials:
  • Norfluoxetine reference standard

  • Norfluoxetine-d5 internal standard (IS)

  • Control biological matrix (e.g., human plasma, urine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Water (deionized or HPLC grade)

  • Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Instrumentation:
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Norfluoxetine in methanol at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of Norfluoxetine-d5 in methanol at a concentration of 1 mg/mL.

    • From these, prepare working stock solutions of both the analyte and the internal standard at appropriate concentrations.

  • Preparation of Calibration Standards:

    • Prepare a series of at least six to eight non-zero calibration standards by spiking the control biological matrix with known concentrations of Norfluoxetine from the working stock solution.

    • The concentration range should encompass the expected concentrations of the analyte in study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Sample Preparation (using SPE as an example):

    • To an aliquot of each calibration standard and quality control (QC) sample, add a fixed amount of the Norfluoxetine-d5 internal standard working solution.

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the samples onto the cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the analyte and internal standard using an appropriate chromatographic method (e.g., gradient elution on a C18 column).

    • Detect the ions using multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Norfluoxetine and Norfluoxetine-d5.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis on the calibration curve. The simplest regression model that adequately describes the concentration-response relationship is recommended. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the fit of the curve.

    • The linearity is established if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).

Visualizations

The following diagrams illustrate the key workflows and relationships in establishing the linearity of a Norfluoxetine-d5 calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock_Analyte Analyte Stock (Norfluoxetine) Working_Analyte Working Analyte Solution Stock_Analyte->Working_Analyte Stock_IS IS Stock (Norfluoxetine-d5) Working_IS Working IS Solution Stock_IS->Working_IS Cal_Standards Calibration Standards Working_Analyte->Cal_Standards Sample_Prep Sample Preparation (SPE or LLE) Working_IS->Sample_Prep Matrix Control Matrix (e.g., Plasma) Matrix->Cal_Standards Cal_Standards->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Acq Data Acquisition (Peak Areas) LC_MSMS->Data_Acq Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Data_Acq->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Lin_Reg Linear Regression (r² ≥ 0.99) Cal_Curve->Lin_Reg Validation Linearity Established Lin_Reg->Validation

Caption: Workflow for Establishing Calibration Curve Linearity.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_relationship Relationship Analyte Norfluoxetine Concentration LC_MSMS LC-MS/MS System Analyte->LC_MSMS IS Norfluoxetine-d5 (Fixed Concentration) IS->LC_MSMS Analyte_Response Analyte Peak Area LC_MSMS->Analyte_Response IS_Response IS Peak Area LC_MSMS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Ratio->Analyte Directly Proportional To

References

Determining the Limit of Detection for Norfluoxetine: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for determining the limit of detection (LOD) of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine. A key focus is the utilization of the stable isotope-labeled internal standard, Norfluoxetine-d5, and its performance relative to other commonly employed internal standards. The selection of an appropriate internal standard is critical for the accuracy and sensitivity of bioanalytical methods, particularly in regulated environments. This document summarizes quantitative data from various studies, details experimental protocols, and offers visual representations of the analytical workflow to aid researchers in selecting the most suitable method for their applications.

Quantitative Performance Comparison

The use of a stable isotope-labeled internal standard, such as Norfluoxetine-d5 or Fluoxetine-d5, is generally preferred in mass spectrometry-based bioanalysis. This is due to the similar physicochemical properties between the analyte and the internal standard, which helps to compensate for variability during sample preparation and analysis, ultimately leading to more accurate and precise results. The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) for norfluoxetine achieved with different internal standards and analytical techniques, as reported in various studies.

Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
Norfluoxetine-d5 LC-MS/MSHuman PlasmaNot explicitly stated0.05 ng/mL[1]
Fluoxetine-d5GC-MSBiological Samples12.5 µg/L25 µg/L[2]
Fluoxetine-d6LC-MS/MSDried Blood SpotsNot explicitly stated10 ng/mL[3]
Fentanyl-d5LC-MS/MSHuman PlasmaNot explicitly stated0.5 ng/mL[4]
Citalopram-d6SPE/MS/MSHuman Serum< 5 ng/mL10 ng/mL[5]
ProtriptylineHPLC-UVSerum10 µg/L20 µg/L[6]
FluvoxamineLC-MS/MSHuman PlasmaNot explicitly stated0.5 ng/mL

Note: The data presented is a compilation from multiple independent studies. A direct head-to-head comparison of these internal standards within a single study was not available in the reviewed literature. Variations in instrumentation, sample preparation, and validation procedures can influence the reported LOD and LLOQ values.

Experimental Protocols

The following section details a representative experimental protocol for determining the limit of detection of norfluoxetine in a biological matrix using Norfluoxetine-d5 as an internal standard, based on common practices in LC-MS/MS bioanalysis.

Materials and Reagents
  • Analytes: Norfluoxetine and Norfluoxetine-d5 (as internal standard) reference standards.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate (or other appropriate buffer components).

  • Biological Matrix: Drug-free human plasma (or other relevant matrix).

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of norfluoxetine and Norfluoxetine-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the norfluoxetine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of Norfluoxetine-d5 at a fixed concentration.

Sample Preparation
  • Spiking: Spike blank biological matrix with the norfluoxetine working standards to create calibration standards and QC samples at various concentrations, including a series of low concentrations to determine the LOD.

  • Internal Standard Addition: Add a fixed volume of the Norfluoxetine-d5 working solution to all samples (calibration standards, QCs, and unknown samples).

  • Extraction: Employ a validated extraction method, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the biological matrix.

  • Reconstitution: Evaporate the extracted samples to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable C18 or other appropriate analytical column to achieve chromatographic separation of norfluoxetine and Norfluoxetine-d5. A gradient elution with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the multiple reaction monitoring (MRM) transitions for norfluoxetine and Norfluoxetine-d5.

    • Norfluoxetine MRM Transition: m/z 296.2 → 134.1[7]

    • Norfluoxetine-d5 MRM Transition (inferred): m/z 301.2 → 134.1 (The precursor ion is shifted by +5 Da due to the deuterium labels, while the product ion is expected to remain the same if the fragmentation does not involve the labeled positions).

Determination of the Limit of Detection (LOD)
  • Analyze a series of spiked samples with decreasing concentrations of norfluoxetine.

  • The LOD is typically determined as the lowest concentration at which the analyte peak is consistently detectable and distinguishable from the background noise, with a signal-to-noise ratio of at least 3:1.

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Start: Blank Biological Matrix spike_analyte Spike with Norfluoxetine Standards start->spike_analyte add_is Add Norfluoxetine-d5 (Internal Standard) spike_analyte->add_is extract Protein Precipitation & Solid-Phase Extraction add_is->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition msms->data integrate Peak Integration data->integrate sn_ratio Calculate Signal-to-Noise Ratio integrate->sn_ratio determine_lod Determine LOD (S/N >= 3) sn_ratio->determine_lod end End: Report LOD determine_lod->end Internal_Standard_Comparison_Logic cluster_isotope Stable Isotope-Labeled Internal Standards cluster_analog Structural Analog Internal Standards analyte Norfluoxetine (Analyte) norfluoxetine_d5 Norfluoxetine-d5 (Ideal) analyte->norfluoxetine_d5 Identical chemical properties (co-elution, similar ionization) fluoxetine_d5 Fluoxetine-d5 (Closely Related) analyte->fluoxetine_d5 Similar chemical properties protriptyline Protriptyline analyte->protriptyline Different chemical structure fluvoxamine Fluvoxamine analyte->fluvoxamine Different chemical structure

References

The Critical Role of Norfluoxetine-d5 in Establishing Bioequivalence of Fluoxetine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of generic drug development, establishing bioequivalence is a pivotal step for regulatory approval. For a widely prescribed antidepressant like fluoxetine, accurate and robust bioanalytical methods are paramount. A key component of these methods is the use of an appropriate internal standard (IS) to ensure the precision and accuracy of quantifying fluoxetine and its active metabolite, norfluoxetine, in biological matrices. This guide provides a comprehensive comparison of Norfluoxetine-d5 with other internal standards used in fluoxetine bioequivalence studies, supported by experimental data and detailed protocols.

The Ideal Internal Standard: A Comparative Overview

The choice of an internal standard is critical for compensating for variability during sample preparation and analysis. An ideal IS should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological sample. Deuterated analogs of the analyte are often considered the "gold standard" due to their near-identical physicochemical properties.

This guide focuses on comparing the performance of Norfluoxetine-d5 with two other commonly employed types of internal standards in fluoxetine bioequivalence studies:

  • Fluoxetine-d5: A deuterated analog of the parent drug, fluoxetine.

  • Non-deuterated analogs: Structurally similar but non-isotopically labeled compounds such as protriptyline, paroxetine, and fluvoxamine.

Performance Comparison of Internal Standards

The selection of an internal standard can significantly impact the validation parameters of a bioanalytical method. The following table summarizes key performance data from various studies, offering a comparative perspective.

Internal StandardAnalyte(s)Bioanalytical MethodKey Validation DataReference
Norfluoxetine-d5 Fluoxetine, NorfluoxetineLC-MS/MSNot explicitly detailed in direct comparison, but the use of a deuterated metabolite IS is a valid strategy to track the metabolite's behavior accurately.Inferred from standard practices
Fluoxetine-d5 Fluoxetine, NorfluoxetineLC-MS/MSLinearity: 0.05-20 ng/mL; Intra- and Inter-batch precision (%CV): <15%; Accuracy (%bias): < ±15%[1]
Fluoxetine-d5 Fluoxetine, NorfluoxetineGC-MSLinearity: 50-1000 µg/L; LLOQ: 25 µg/L; Within- and Between-run precision available.[2]
Fluoxetine-d5 FluoxetineLC-MS/MSLinearity: 2-30 ng/mL; LLOQ: 2 ng/mL; Precision at LLOQ: 2.5%; Accuracy at LLOQ: 101%; Recovery: 73.8-89.4% (Analyte), 71% (IS)[3]
Fluoxetine-d5 FluoxetineLC-MS/MSLinearity: 0.25-50 ng/mL; LLOQ: 0.25 ng/mL; Intra- and Inter-day precision and accuracy within acceptable limits.[4][5]
Protriptyline Fluoxetine, NorfluoxetineHPLC-UVLLOQ: 10 µg/L; Linearity: 20-1000 µg/L; Within-run and day-to-day precision (%CV): 2-7%[6]
Fentanyl-d5 Fluoxetine, NorfluoxetineLC-MS/MSLinearity: 0.5-250 ng/mL; LLOQ: 0.5 ng/mL; Inter-day precision (%RSD): <5.1%; Accuracy (%RE): <7.3%[7]
Fluvoxamine Fluoxetine, NorfluoxetineLC-MS/MSLinearity: 0.5–50 ng/mL; Intra- and Inter-batch precision (%CV): <15%; Accuracy (%RE): < ±15%[8]

Justification for Using Norfluoxetine-d5:

While fluoxetine-d5 is a more common choice for the quantification of fluoxetine, the use of Norfluoxetine-d5 is particularly advantageous when the primary focus of the study includes a detailed pharmacokinetic assessment of the active metabolite, norfluoxetine. Since norfluoxetine has a significantly longer half-life than fluoxetine, its accurate measurement is crucial for bioequivalence assessment, especially in steady-state studies.[9][10] Norfluoxetine-d5, being the deuterated analog of the metabolite, will most closely mimic its extraction, ionization, and chromatographic behavior, leading to more accurate and precise quantification of norfluoxetine.

Experimental Protocols: A Closer Look

The robustness of a bioequivalence study hinges on the meticulous execution of its experimental protocols. Below are detailed methodologies for commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fluoxetine and Norfluoxetine Analysis

This protocol is a representative example for the simultaneous quantification of fluoxetine and norfluoxetine using a deuterated internal standard.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 500 µL of human plasma, add the internal standard solution (e.g., Fluoxetine-d5 or Norfluoxetine-d5).

    • Vortex mix the samples.

    • Load the samples onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[3]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Ascentis express C18, 75 × 4.6 mm, 2.7 µm).[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 5:95 v/v).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 40 °C.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluoxetine: m/z 310 -> 44.[1][7]

      • Norfluoxetine: m/z 296 -> 134.[1][7]

      • Fluoxetine-d5: m/z 315 -> 44.[1]

      • Norfluoxetine-d5: m/z 301 -> 139 (projected, based on fragmentation patterns).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fluoxetine and Norfluoxetine Analysis
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of plasma, add the internal standard (e.g., Fluoxetine-d5).

    • Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).

    • Extract the analytes with an organic solvent (e.g., n-butyl chloride).[2]

    • Separate the organic layer and evaporate it to dryness.

    • Derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA) to improve volatility and chromatographic properties.[2]

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of fluoxetine and norfluoxetine derivatives.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Fluoxetine-PFPA derivative: m/z 117, 294.[2]

      • Norfluoxetine-PFPA derivative: m/z 117, 176, 280.[2]

      • Fluoxetine-d5-PFPA derivative: m/z 122, 299.[2]

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Norfluoxetine-d5) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometric Detection (MS/MS or MS) separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis be_assessment Bioequivalence Assessment pk_analysis->be_assessment

Bioanalytical Workflow for Fluoxetine Bioequivalence Studies.

internal_standard_selection cluster_ideal Ideal Internal Standard Characteristics cluster_options Internal Standard Options analyte Target Analytes: Fluoxetine & Norfluoxetine char1 Chemical Similarity char2 Similar Extraction Recovery char3 Similar Chromatographic Behavior char4 No Endogenous Presence is1 Norfluoxetine-d5 char1->is1 Best match for Norfluoxetine is2 Fluoxetine-d5 char1->is2 Best match for Fluoxetine is3 Non-deuterated Analogs (e.g., Protriptyline) char1->is3 Structurally Similar, Different Properties char2->is1 Best match for Norfluoxetine char2->is2 Best match for Fluoxetine char2->is3 Structurally Similar, Different Properties char3->is1 Best match for Norfluoxetine char3->is2 Best match for Fluoxetine char3->is3 Structurally Similar, Different Properties char4->is1 Best match for Norfluoxetine char4->is2 Best match for Fluoxetine char4->is3 Structurally Similar, Different Properties

Decision Tree for Internal Standard Selection.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for fluoxetine bioequivalence studies. While Fluoxetine-d5 is a widely accepted and effective internal standard for the quantification of both fluoxetine and its metabolite norfluoxetine, the use of Norfluoxetine-d5 offers a compelling advantage for studies where the accurate characterization of norfluoxetine's pharmacokinetics is of high importance. Its use ensures the most accurate and precise measurement of the active metabolite, thereby strengthening the overall bioequivalence assessment. Non-deuterated analogs, while functional, may not perfectly mimic the behavior of the analytes, potentially introducing greater variability. Ultimately, the selection of the internal standard should be justified based on thorough method validation that demonstrates its suitability for the intended purpose, ensuring the integrity and reliability of the bioequivalence data.

References

Navigating the Analytical Maze: An Inter-Laboratory Look at Norfluoxetine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, is paramount for effective therapeutic drug monitoring (TDM) and pharmacokinetic studies. However, significant variability in reported concentrations can arise between laboratories, stemming from diverse analytical methodologies and protocols. This guide provides a comparative overview of common analytical techniques for norfluoxetine quantification, supported by experimental data from various studies, to help researchers, clinicians, and drug development professionals make informed decisions.

Performance Comparison of Analytical Methods

The choice of analytical methodology profoundly impacts the precision, accuracy, and sensitivity of norfluoxetine quantification. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques. The following tables summarize the performance characteristics of different methods as reported in the literature, offering a snapshot of the expected variability.

Table 1: Performance Characteristics of HPLC-UV Methods for Norfluoxetine Quantification
Study Linear Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Intra-Assay CV (%) Inter-Assay CV (%)
Holladay et al. (1997)25-1000Not Reported13-1813-18[1]
Gex-Fabry et al. (1998)20-1000102-72-7[2]
Faria et al. (2017)20-75020<13.6<13.6[3]
Table 2: Performance Characteristics of LC-MS and Other Methods for Norfluoxetine Quantification
Study Method Linear Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Intra-Assay CV (%)
Moraes et al. (1999)LC-MSNot Reported0.50<13
Flores-Pérez et al. (2021)LC-MS/MS10-8002.153.5-14.9
Tournel et al. (2001)GC-MS50-1000 µg/LNot Reported< Total Variation
Romero-Méndez et al. (2005)NACENot Reported10 µg/LNot Reported

CV: Coefficient of Variation; NACE: Nonaqueous Capillary Electrophoresis

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the sources of variability. Below are representative protocols for sample preparation and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting norfluoxetine from biological matrices involves liquid-liquid extraction. A typical protocol is as follows:

  • To 1 mL of plasma or serum, add an internal standard.

  • Add a suitable organic solvent (e.g., n-hexane/isoamyl alcohol).

  • Vortex mix for a specified time (e.g., 10 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the analytical system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An example of an HPLC-UV method is described by Holladay et al. (1997):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water containing triethylamine.[1]

  • Flow Rate: 1.5 mL/min.

  • Detection: UV absorbance at 226 nm.[1]

  • Internal Standard: Clomipramine.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A representative LC-MS method is detailed by Moraes et al. (1999):

  • Chromatography: High-performance liquid chromatography.

  • Ionization: Positive ion electrospray ionization (ESI).[4]

  • Detection: Selected ion recording (SIR) mass spectrometry.[4]

Experimental Workflow and Signaling Pathway

To visualize the processes involved in norfluoxetine analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result Interpretation Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Quantification Concentration Determination Data_Processing->Quantification Comparison Comparison to Therapeutic Range Quantification->Comparison

Fig. 1: A generalized workflow for the quantification of norfluoxetine in biological samples.

signaling_pathway Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine Metabolism (CYP2D6, CYP2C19, etc.) SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition Norfluoxetine->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Blocks Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors Synaptic_Serotonin->Postsynaptic_Receptor Activation Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Therapeutic_Effect Therapeutic Effect (Antidepressant Action) Neuronal_Signaling->Therapeutic_Effect

Fig. 2: Simplified signaling pathway illustrating the mechanism of action of fluoxetine and norfluoxetine.

Conclusion

The data presented highlights that while various methods can be employed for norfluoxetine quantification, their performance characteristics, particularly precision and limits of quantification, can differ. LC-MS methods generally offer higher sensitivity compared to HPLC-UV. The observed inter-assay variability in the presented studies underscores the potential for inter-laboratory discrepancies. To minimize this variability, laboratories should engage in proficiency testing and external quality assessment schemes. Standardization of methodologies and rigorous validation of analytical procedures are critical to ensure the reliability of norfluoxetine quantification for clinical and research applications.

References

Validating Norfluoxetine Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies, the accurate quantification of norfluoxetine, the primary active metabolite of fluoxetine, is paramount. This guide provides a comprehensive comparison of a robust method utilizing norfluoxetine-d5 as an internal standard with alternative analytical approaches. The presented data, compiled from peer-reviewed studies, will aid in the selection and validation of the most suitable method for clinical sample analysis.

Method Performance: A Side-by-Side Comparison

The selection of a bioanalytical method hinges on its performance characteristics. The following tables summarize key validation parameters for the quantification of norfluoxetine using different extraction techniques and analytical instrumentation. The use of a deuterated internal standard like norfluoxetine-d5 is a common strategy to ensure high accuracy and precision in mass spectrometry-based assays.

Table 1: Comparison of Extraction Methods for Norfluoxetine Analysis using LC-MS/MS

ParameterSupported Liquid Extraction (SLE)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Internal Standard Fluoxetine-d5Norfluoxetine-d5Fluoxetine-d5Fluoxetine-d5
Linearity Range 0.05 - 20 ng/mL[1]0.25 - 250 ng/mL[2]0.2 - 25 ng/mL[3]0.25 - 50 ng/mL[3]
Intra-batch Accuracy (%) < ± 15%[1]4.8 - 6.0%[2]Not Reported90.40 - 98.09%[3]
Inter-batch Accuracy (%) < ± 15%[1]3.5%[2]Not Reported90.40 - 98.09%[3]
Intra-batch Precision (%CV) < 15%[1]Not ReportedNot Reported< 15%[3]
Inter-batch Precision (%CV) < 15%[1]Not ReportedNot Reported< 15%[3]
Recovery (%) Not Reported62 - 107%[2]Not ReportedNot Reported
Matrix Effect (%) Not ReportedNot ReportedNot ReportedAccuracy: 90.40 - 98.09%[3]

Table 2: Comparison of Analytical Instrumentation for Norfluoxetine Analysis

ParameterLC-MS/MSGC-MSHPLC-Fluorescence
Internal Standard Norfluoxetine-d5 / Fluoxetine-d5[1][2]Fluoxetine-d5[4][5]Paroxetine[6]
Linearity Range 0.05 - 250 ng/mL (Varies with method)[1][2]50 - 1000 µg/L[4][5]8 - 200 ng/mL[7]
Limit of Quantification (LOQ) 0.05 ng/mL[1]25 µg/L[4][5]8 ng/mL[7]
Precision (%CV) < 15%[1]Within-run and Between-run not specifiedNot Reported
Accuracy (%bias) < ± 15%[1]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any analytical method. Below are representative protocols for sample preparation and analysis.

Protocol 1: Norfluoxetine Quantification in Human Plasma using LC-MS/MS with Supported Liquid Extraction (SLE)

This method is adapted from a rapid and sensitive procedure for the simultaneous determination of fluoxetine and norfluoxetine[1].

1. Sample Preparation:

  • To 0.1 mL of human plasma, add the internal standard solution (fluoxetine-d5).

  • Load the sample onto a supported liquid extraction plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Synergi 4 µ polar-RP

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Run Time: 4 minutes[1]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Norfluoxetine: m/z 296 → 134[1][2]

    • Norfluoxetine-d5: m/z 301 → 139[2]

Protocol 2: Norfluoxetine Quantification in Biological Samples using GC-MS with Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the quantitation of fluoxetine and norfluoxetine in various biological matrices[4][5].

1. Sample Preparation:

  • To 2.0 mL of the biological sample (e.g., blood, urine), add 200 µL of the internal standard solution (fluoxetine-d5) and 50 µL of concentrated ammonium hydroxide[4].

  • Add an appropriate volume of N-butyl chloride and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatize the residue with pentafluoropropionic anhydride before injection[5].

2. Gas Chromatographic Conditions:

  • Column: A suitable capillary column for drug analysis (e.g., HP-5MS).

  • Carrier Gas: Helium

  • Temperature Program: An optimized temperature gradient to separate norfluoxetine from other matrix components.

3. Mass Spectrometric Conditions:

  • Ionization: Electron Impact (EI)

  • Detection: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • Norfluoxetine: m/z 117, 176, 280[5]

    • Fluoxetine-d5 (as IS for norfluoxetine): m/z 122, 299[4][5]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of norfluoxetine.

cluster_LC_MS_MS_Workflow LC-MS/MS Workflow for Norfluoxetine Quantification Plasma_Sample Plasma Sample Add_IS Add Norfluoxetine-d5 Internal Standard Plasma_Sample->Add_IS Spiking Extraction Sample Extraction (e.g., SPE, SLE, LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for norfluoxetine analysis.

cluster_Method_Comparison Method Selection Logic Requirement High Sensitivity & Specificity? LC_MS_MS LC-MS/MS Requirement->LC_MS_MS Yes GC_MS GC-MS Requirement->GC_MS Yes (with derivatization) HPLC_Fluorescence HPLC-Fluorescence Requirement->HPLC_Fluorescence No High_Throughput High Throughput Needed? LC_MS_MS->High_Throughput Automated_SPE_LLE Automated SPE/LLE High_Throughput->Automated_SPE_LLE Yes Manual_Methods Manual Methods High_Throughput->Manual_Methods No

Caption: Decision tree for analytical method selection.

Alternative Internal Standards

While deuterated analogs like norfluoxetine-d5 and fluoxetine-d5 are considered the gold standard for mass spectrometry-based quantification due to their similar chemical behavior and distinct mass, other compounds have been utilized as internal standards in various analytical methods. These include:

  • Paroxetine: Used in an HPLC method with fluorescence detection[6].

  • Imipramine, Clomipramine, Nortriptyline: Have been used in other assays for fluoxetine and norfluoxetine[8].

  • Diphenhydramine: Chosen for a GC/MS method due to its structural similarity and earlier elution time[8].

  • Fluvoxamine: Employed in an LC-MS/MS method[9].

The choice of an internal standard should be carefully validated to ensure it adequately compensates for variations in sample preparation and instrument response. For regulatory submissions, a stable isotope-labeled internal standard is strongly preferred.

References

Comparative Pharmacokinetics of Fluoxetine and its Active Metabolite, Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver to its only major active metabolite, norfluoxetine.[1] The distinct pharmacokinetic profiles of both the parent drug and its metabolite are crucial for understanding the drug's therapeutic efficacy, duration of action, and potential for drug-drug interactions. This guide provides a detailed comparison of the pharmacokinetics of fluoxetine and norfluoxetine, supported by experimental data and methodologies.

Pharmacokinetic Parameters

The pharmacokinetic properties of fluoxetine and norfluoxetine exhibit notable differences, particularly in their elimination half-lives. Fluoxetine displays nonlinear pharmacokinetics, meaning that its plasma concentrations can increase more than proportionally with dose escalations.[2][3] In contrast, norfluoxetine appears to follow linear pharmacokinetics.[4]

ParameterFluoxetineNorfluoxetine
Half-life (t½) Acute: 1-3 days[5][6]Chronic: 4-6 days[5][6]4-16 days (average 7-15 days)[6][7][8]
Bioavailability ~72% (oral)[5]Not directly administered
Protein Binding ~94-95%[3][5]Not explicitly stated, but implied to be high
Metabolism Primarily hepatic via CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5[9]Undergoes further metabolism and glucuronidation[9]
Time to Peak Plasma Concentration (Tmax) 6-8 hoursNot directly administered
Peak Plasma Concentration (Cmax) after 30 days of 40 mg/day 91-302 ng/mL[6]72-258 ng/mL[6]
Volume of Distribution (Vd) 20 to 42 L/kg[3][9]20 to 42 L/kg[3]
Excretion Primarily renal (urine)[5]Primarily renal (urine)
Metabolic Pathway

Fluoxetine is metabolized in the liver primarily through N-demethylation to form norfluoxetine. This process is mainly catalyzed by the cytochrome P450 isoenzyme CYP2D6.[5] Other CYP enzymes, including CYP2C19, CYP2C9, CYP3A4, and CYP3A5, also contribute to its metabolism.[1][10] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, which can lead to clinically significant drug interactions.[11]

Metabolic Pathway of Fluoxetine Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Inactive_Metabolites Inactive Metabolites Norfluoxetine->Inactive_Metabolites Further Metabolism CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Fluoxetine Other_CYP Other CYP Enzymes (CYP2C19, CYP2C9, etc.) Other_CYP->Fluoxetine

Caption: Metabolic conversion of fluoxetine to norfluoxetine.

Experimental Protocols

The quantification of fluoxetine and norfluoxetine in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography coupled to mass spectrometry (LC-MS) are the most common analytical methods employed.

Sample Preparation and Analysis Workflow

A typical experimental workflow for determining plasma concentrations of fluoxetine and norfluoxetine involves several key steps, from blood sample collection to data analysis.

Experimental Workflow for Pharmacokinetic Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Chromatography HPLC or LC-MS/MS Analysis Extraction->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Pharmacokinetic_Modeling Pharmacokinetic Modeling and Data Analysis Data_Acquisition->Pharmacokinetic_Modeling

Caption: Workflow for pharmacokinetic analysis of fluoxetine.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC): A study detailing an HPLC assay for fluoxetine and norfluoxetine involved a liquid-liquid extraction procedure followed by chromatographic separation on a C18 column with UV detection. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS methods are preferred. A bioequivalence study utilized an LC-MS method for the quantification of fluoxetine and norfluoxetine in human plasma.[12] The method involved a simple protein precipitation step, followed by injection into the LC-MS system. The chromatographic separation was achieved on a C18 column with a gradient elution. The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode to ensure selective and sensitive detection of the analytes.[12] The limit of quantification was reported to be 0.15 ng/mL for fluoxetine and 0.50 ng/mL for norfluoxetine.[12]

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[12][13] Software such as NONMEM® is often used for population pharmacokinetic modeling.[13]

References

A Comparative Analysis of the Anticonvulsant Properties of Fluoxetine and its Metabolite, Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced pharmacological effects of a drug and its primary metabolites is crucial. This guide provides a detailed comparison of the anticonvulsant effects of the widely prescribed antidepressant, fluoxetine, and its major active metabolite, norfluoxetine. The following analysis is based on key experimental data to elucidate their comparative efficacy and potential mechanisms of action.

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated anticonvulsant properties in various animal models.[1][2][3][4] Its primary active metabolite, norfluoxetine, is also pharmacologically active and contributes significantly to the overall therapeutic effect of the parent drug.[5][6] Studies have directly compared the anticonvulsant potencies of these two compounds, revealing a remarkable similarity in their efficacy.[5][7]

Quantitative Comparison of Anticonvulsant Effects

A key study by Kecskeméti et al. (2005) provides a direct comparison of the anticonvulsant and physiological effects of fluoxetine and norfluoxetine. The data from this study, which utilized a pentylenetetrazol (PTZ)-induced seizure model in mice, is summarized below.

ParameterFluoxetineNorfluoxetinePhenytoin (Control)Clonazepam (Control)
Dose for Anticonvulsant Effect 20 mg/kg s.c.20 mg/kg s.c.30 mg/kg s.c.0.1 mg/kg s.c.
Effect on Survival Rate Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Effect on Survival Duration Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Voltage-Gated Ca2+ Channel Blockade (EC50) 22.3 +/- 3.6 µM20.4 +/- 2.7 µMNot ReportedNot Reported
Hill Coefficient 0.87 +/- 0.10.86 +/- 0.1Not ReportedNot Reported

The results indicate that both fluoxetine and norfluoxetine exhibit significant protective effects against pentylenetetrazol-induced seizures at a 20 mg/kg dose, comparable to established anticonvulsants like phenytoin and clonazepam.[7] Notably, the effective concentrations for both compounds started at 10 mg/kg.[5][7] Furthermore, their potency in blocking voltage-gated calcium channels is nearly identical, as shown by their very similar EC50 values.[5][7] The study concluded that the efficacy of the two compounds in preventing seizure activity and in blocking neuronal Ca2+ channels was equal.[7]

Experimental Protocols

The following is a detailed description of the methodology employed in the key comparative study by Kecskeméti et al. (2005).

Pentylenetetrazol (PTZ)-Induced Seizure Model
  • Animal Model: Male NMRI mice weighing between 20-25g were used.

  • Drug Administration: Fluoxetine, norfluoxetine, phenytoin, or clonazepam were administered subcutaneously (s.c.) at the specified doses. Control animals received a saline solution.

  • Seizure Induction: Thirty minutes after drug administration, seizures were induced by a subcutaneous injection of pentylenetetrazol (PTZ) at a dose of 120 mg/kg.

  • Observation: The animals were observed for 30 minutes following PTZ injection.

  • Parameters Measured: The primary endpoints measured were the rate of survival and the duration of survival within the 30-minute observation period.

Whole-Cell Voltage Clamp Electrophysiology
  • Tissue Preparation: Cochlear neurons were enzymatically isolated from Wistar rats.

  • Electrophysiological Recordings: The whole-cell voltage clamp technique was used to measure peak Ba2+ current through voltage-gated Ca2+ channels upon depolarization.

  • Drug Application: Fluoxetine and norfluoxetine were applied to the isolated neurons at various concentrations to determine their effect on the Ba2+ current.

  • Data Analysis: The concentration-dependent reduction of the Ba2+ current was used to calculate the EC50 (half-maximal effective concentration) and the Hill coefficient for each compound.

Experimental Workflow

experimental_workflow cluster_in_vivo In Vivo Anticonvulsant Assay cluster_in_vitro In Vitro Electrophysiology animal_prep Animal Preparation (Male NMRI mice, 20-25g) drug_admin Drug Administration (s.c.) - Fluoxetine (20 mg/kg) - Norfluoxetine (20 mg/kg) - Phenytoin (30 mg/kg) - Clonazepam (0.1 mg/kg) - Saline (Control) animal_prep->drug_admin 30 min seizure_induction Seizure Induction (PTZ, 120 mg/kg s.c.) drug_admin->seizure_induction observation Observation (30 min) seizure_induction->observation data_analysis_invivo Data Analysis - Survival Rate - Survival Duration observation->data_analysis_invivo neuron_isolation Neuron Isolation (Rat Cochlear Neurons) voltage_clamp Whole-Cell Voltage Clamp neuron_isolation->voltage_clamp drug_application Drug Application (Fluoxetine & Norfluoxetine) voltage_clamp->drug_application current_measurement Measure Peak Ba2+ Current drug_application->current_measurement data_analysis_invitro Data Analysis - EC50 Calculation - Hill Coefficient current_measurement->data_analysis_invitro

Figure 1: Workflow for comparing anticonvulsant effects.

Potential Mechanisms of Action

While direct calcium channel blockade appears to be a shared mechanism, the anticonvulsant effects of fluoxetine and norfluoxetine are likely multifaceted.

Serotonergic System Modulation

The primary pharmacological action of fluoxetine is the inhibition of serotonin (5-HT) reuptake.[8] This enhancement of serotonergic transmission is strongly implicated in its anticonvulsant effects.[1][2] Studies have shown a negative correlation between seizure intensity and extracellular serotonin concentrations following fluoxetine administration.[2] The anticonvulsant action of fluoxetine in the substantia nigra has been shown to be dependent on endogenous serotonin.[1] Given that norfluoxetine is also a serotonin reuptake inhibitor, this mechanism is likely shared between the two compounds.[9]

Neurosteroid Synthesis

Both fluoxetine and norfluoxetine have been found to increase the brain content of neurosteroids, such as allopregnanolone, at doses that are inactive on serotonin reuptake.[10] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[10][11] This enhancement of GABAergic inhibition could contribute significantly to their anticonvulsant properties.

The signaling pathway for this proposed mechanism is illustrated below.

signaling_pathway fluoxetine Fluoxetine / Norfluoxetine enzyme 3α-Hydroxysteroid Dehydrogenase (3α-HSD) fluoxetine->enzyme Induces progesterone Progesterone allopregnanolone Allopregnanolone (Neurosteroid) progesterone->allopregnanolone Conversion via 3α-HSD gaba_a GABA-A Receptor allopregnanolone->gaba_a Positive Allosteric Modulation inhibition Enhanced Neuronal Inhibition gaba_a->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant

Figure 2: Proposed neurosteroid-mediated anticonvulsant pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Norfluoxetine-d5
Reactant of Route 2
Reactant of Route 2
(R)-Norfluoxetine-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。